Piperidin-4-ylidene-acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-piperidin-4-ylideneacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-7(10)5-6-1-3-8-4-2-6/h5,8H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFAECSHCUBLPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80574375 | |
| Record name | (Piperidin-4-ylidene)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80574375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4671-98-1 | |
| Record name | (Piperidin-4-ylidene)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80574375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Piperidin-4-ylidene-acetic acid chemical structure and properties
Structural Dynamics, Synthetic Pathways, and Medicinal Chemistry Applications[1]
Executive Summary
Piperidin-4-ylidene-acetic acid (CAS: 84839-57-6 for HCl salt) represents a critical pharmacophoric scaffold in modern medicinal chemistry.[1] Distinguished by its exocyclic double bond at the 4-position, this moiety offers a unique structural rigidity compared to its saturated counterpart, piperidin-4-yl-acetic acid. This rigidity restricts the conformational freedom of the piperidine ring, locking substituents into specific vectors that are often essential for high-affinity binding to G-protein coupled receptors (GPCRs) and integrins.
This guide provides a comprehensive technical analysis of the compound, detailing validated synthetic protocols, physicochemical profiling, and its strategic utility in drug design.
Chemical Identity & Structural Analysis[1][3]
The core structure consists of a piperidine ring featuring an exocyclic alkene connecting to an acetic acid group. Unlike endocyclic alkenes (e.g., 1,2,3,6-tetrahydropyridine), the 4-ylidene motif maintains the basicity of the nitrogen while altering the spatial orientation of the carboxylate "tail."
Table 1: Chemical Identification
| Parameter | Detail |
| IUPAC Name | 2-(Piperidin-4-ylidene)acetic acid |
| Common Name | 4-Piperidinylideneacetic acid |
| CAS Number | 84839-57-6 (Hydrochloride); 73415-84-6 (Free Base) |
| Molecular Formula | C₇H₁₁NO₂ (Free Base); C₇H₁₂ClNO₂ (HCl Salt) |
| Molecular Weight | 141.17 g/mol (Free Base); 177.63 g/mol (HCl Salt) |
| SMILES | OC(=O)C=C1CCNCC1 |
| InChI Key | HRTQZNJQEGSCQK-UHFFFAOYSA-N |
Structural Geometry & Isomerism
-
Symmetry: In its unsubstituted form, the molecule possesses a plane of symmetry passing through the nitrogen, C4, and the acetic acid chain. Consequently, it does not exhibit E/Z isomerism.
-
Conformation: The piperidine ring typically adopts a distorted chair or twist-boat conformation to accommodate the sp² hybridization at C4. This forces the C2 and C6 methylene protons into distinct axial and equatorial environments, often observable in high-field NMR.
Physicochemical Profiling
Understanding the ionization and solubility profile is critical for formulation and assay development.
Table 2: Physicochemical Properties
| Property | Value / Description | Context |
| pKa (Acid) | ~4.2 (Predicted) | Carboxylic acid moiety; typical of aliphatic acids. |
| pKa (Base) | ~9.8 (Predicted) | Secondary amine; highly basic, protonated at physiological pH. |
| LogP | 0.2 – 0.7 | Low lipophilicity due to zwitterionic character at neutral pH. |
| Solubility | High (Water, MeOH) | The HCl salt is highly water-soluble (>50 mg/mL). |
| Appearance | White to off-white solid | Crystalline powder in salt form. |
| Melting Point | >250 °C (Decomposes) | High lattice energy typical of zwitterionic amino acids. |
Synthetic Pathways[6]
The most robust method for synthesizing piperidin-4-ylidene-acetic acid is the Horner-Wadsworth-Emmons (HWE) reaction . This pathway is preferred over the classic Wittig reaction due to higher yields, easier purification (water-soluble phosphate byproducts), and milder conditions.
Protocol: HWE Olefination Strategy
Reagents:
-
Substrate: N-Boc-4-piperidone (protecting group is essential to prevent side reactions at the amine).
-
Base: Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt).
-
Solvent: Anhydrous THF or DME.
Step-by-Step Methodology:
-
Ylide Formation:
-
Suspend NaH (1.2 eq, 60% dispersion in oil) in anhydrous THF under argon at 0°C.
-
Add triethyl phosphonoacetate (1.2 eq) dropwise. Stir for 30–60 minutes until hydrogen evolution ceases and the solution becomes clear/yellow.
-
-
Olefination:
-
Add N-Boc-4-piperidone (1.0 eq) dissolved in THF dropwise to the ylide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the ketone.
-
-
Workup:
-
Quench with saturated NH₄Cl solution. Extract with EtOAc (3x).
-
Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (silica gel) yields the N-Boc-protected ester intermediate.
-
-
Hydrolysis & Deprotection:
-
Saponification: Treat the ester with LiOH (3 eq) in THF/H₂O (1:1) to yield the N-Boc acid.
-
Deprotection: Treat with 4M HCl in dioxane or TFA/DCM (1:1) for 1 hour to remove the Boc group.
-
Isolation: Precipitate the product as the HCl salt by adding diethyl ether, or remove volatiles to obtain the TFA salt.
-
Visualization of Synthetic Logic
Caption: Figure 1. Optimized Horner-Wadsworth-Emmons synthetic route for high-purity isolation.
Medicinal Chemistry Applications
The piperidin-4-ylidene moiety is more than a passive linker; it is an active structural element used to modulate pharmacokinetics (PK) and pharmacodynamics (PD) .
A. Conformational Rigidification
In drug design, reducing the number of rotatable bonds often improves oral bioavailability and binding affinity (entropic benefit).
-
Comparison: The saturated piperidin-4-yl-acetic acid allows free rotation of the acetic acid tail.
-
Advantage: The ylidene analog locks the carboxylate vector into a specific plane relative to the piperidine ring. This is crucial for ligands targeting receptors with narrow binding pockets, such as certain GPCRs (e.g., antihistamines) and integrins.
B. Bioisosterism & Scaffold Hopping
This scaffold serves as a bioisostere for:
-
Benzamidine moieties: In RGD (Arg-Gly-Asp) mimetics for integrin antagonism.
-
Phenyl rings: Providing a semi-rigid, lipophilic (but solubilizing) spacer.
C. Key Therapeutic Areas
-
Antihistamines: Structural analogs of azatadine and loratadine utilize the piperidinylidene motif to position aromatic rings for optimal H1-receptor interaction.
-
Integrin Antagonists: Used as a linker to connect the basic arginine mimetic to the acidic aspartate mimetic.
-
sEH Inhibitors: Amide derivatives of this acid have shown potency against soluble epoxide hydrolase, a target for anti-inflammatory therapy.[5]
Caption: Figure 2. Pharmacological utility mapping of the piperidin-4-ylidene scaffold.
Analytical Characterization
Validating the structure requires careful analysis of the NMR signals, particularly the alkene proton.
¹H NMR (400 MHz, D₂O/DMSO-d₆):
-
δ 5.70 – 5.85 ppm (s, 1H): The diagnostic vinylic proton (=CH-COOH). Its appearance as a singlet confirms the quaternary nature of C4.
-
δ 3.00 – 3.40 ppm (m, 4H): Protons at C2 and C6 (adjacent to Nitrogen). These may split into complex multiplets due to ring conformation.
-
δ 2.30 – 2.80 ppm (m, 4H): Allylic protons at C3 and C5. These appear upfield of the N-adjacent protons but are deshielded by the double bond.
¹³C NMR (100 MHz):
-
~170 ppm: Carboxyl carbon (COOH).
-
~155 ppm: Quaternary alkene carbon (C4 of piperidine).
-
~115 ppm: Methine alkene carbon (=CH-).
-
~45 ppm: C2/C6 carbons (C-N).
-
~30 ppm: C3/C5 carbons (Allylic).
Safety & Handling
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).
-
H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3).
-
Handling: Use standard PPE (Gloves, Goggles). The HCl salt is hygroscopic; store in a desiccator.
References
-
Sigma-Aldrich. (n.d.). 2-(Piperidin-4-ylidene)acetic acid hydrochloride Product Sheet. Retrieved from
-
BenchChem. (2025).[3] Horner-Wadsworth-Emmons Synthesis Protocols. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1512594, 2-(Piperidin-4-yl)acetic acid (and derivatives). Retrieved from
-
Organic Chemistry Portal. (n.d.). Wittig and Horner-Wadsworth-Emmons Reaction Mechanisms. Retrieved from
-
Smolecule. (2023).[5] Biological Activity of Piperidin-4-ylidene Derivatives. Retrieved from
Sources
- 1. WO1997049698A1 - Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders - Google Patents [patents.google.com]
- 2. Triethyl phosphonoacetate - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Triethyl phosphonoacetate - Enamine [enamine.net]
- 5. Buy 2-(Piperidin-4-ylidene)acetic acid hydrochloride | 84839-57-6 [smolecule.com]
2-(Piperidin-4-ylidene)acetic acid (CAS 103028-67-1): A Critical Building Block in Modern Drug Discovery and Asymmetric Synthesis
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Structural Significance
In the landscape of modern medicinal chemistry, bifunctional building blocks are the cornerstone of rational drug design. 2-(Piperidin-4-ylidene)acetic acid (CAS: 103028-67-1 for the free base; 84839-57-6 for the hydrochloride salt) stands out as a highly versatile scaffold. Structurally, it combines a basic, saturated nitrogen heterocycle (piperidine) with an exocyclic
This specific topology provides orthogonal reactivity: the secondary amine can be selectively protected, alkylated, or acylated, while the electron-deficient exocyclic alkene acts as a prime candidate for Michael additions, stereoselective hydrogenations, and cross-coupling reactions. Consequently, it is heavily utilized in the synthesis of central nervous system (CNS) therapeutics, integrin antagonists, and soluble epoxide hydrolase (sEH) inhibitors .
Physicochemical Profiling
To ensure reproducibility across synthetic workflows, it is critical to establish the baseline physicochemical parameters of the compound. The data below summarizes the properties of both the free base and its more stable, commonly utilized hydrochloride salt .
| Property | Free Base | Hydrochloride Salt |
| CAS Number | 103028-67-1 | 84839-57-6 |
| Molecular Formula | C₇H₁₁NO₂ | C₇H₁₂ClNO₂ |
| Molecular Weight | 141.17 g/mol | 177.63 g/mol |
| Appearance | Pale yellow solid | White to off-white crystalline powder |
| Solubility | Sparingly soluble in cold water | Highly soluble in water, DMSO, and Methanol |
| Storage Conditions | Inert atmosphere, 2-8°C | Inert atmosphere, Room Temperature |
Self-Validating Synthetic Workflows
As an application scientist, I emphasize that a protocol is only as robust as its built-in quality control. The following methodologies are designed as self-validating systems , ensuring that causality drives every experimental choice and that go/no-go metrics are evaluated before proceeding to subsequent steps.
Protocol A: Synthesis via Horner-Wadsworth-Emmons (HWE) Olefination
The most efficient route to synthesize the 2-(piperidin-4-ylidene)acetic acid scaffold is through the HWE olefination of an N-protected piperidin-4-one, followed by acidic deprotection .
Step 1: Ylide Formation and Olefination
-
Procedure: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0°C. Dropwise add triethyl phosphonoacetate (1.1 eq). Stir for 30 minutes until hydrogen evolution ceases. Add N-Boc-piperidin-4-one (1.0 eq) dissolved in THF. Warm to room temperature and stir for 4 hours.
-
Causality & Rationale: The HWE reaction is chosen over the classical Wittig reaction because the phosphonate byproduct is water-soluble, preventing the notorious purification bottlenecks associated with triphenylphosphine oxide. Anhydrous conditions are critical to prevent the premature quenching of the highly basic phosphonate carbanion.
-
Validation & Go/No-Go Check: Analyze via TLC (Hexane:EtOAc 7:3). The reaction is complete when the UV-inactive ketone spot (visualized via KMnO₄ stain) is entirely consumed, and a new UV-active spot (the conjugated ester) appears at R_f = 0.5. Do not proceed to aqueous workup if starting material exceeds 5%.
Step 2: Ester Hydrolysis & Boc Deprotection
-
Procedure: Dissolve the isolated intermediate in a 4M HCl solution in dioxane/water (1:1). Heat to 60°C for 6 hours. Concentrate the mixture in vacuo and triturate the residue with cold ethyl acetate to precipitate the product.
-
Causality & Rationale: Utilizing HCl serves a dual purpose: it hydrolyzes the ethyl ester to the carboxylic acid and simultaneously cleaves the Boc protecting group. Trituration in ethyl acetate forces the highly polar hydrochloride salt out of solution, bypassing the need for complex ion-exchange chromatography.
-
Validation & Go/No-Go Check: Confirm product identity via ¹H NMR (D₂O). The critical validation marker is the presence of the vinylic proton singlet at ~5.8 ppm and the absence of the massive Boc tert-butyl singlet at 1.4 ppm.
Synthetic workflow for 2-(Piperidin-4-ylidene)acetic acid via HWE olefination.
Protocol B: Downstream Functionalization for sEH Inhibitors
2-(Piperidin-4-ylidene)acetic acid is frequently converted into 2-(piperidin-4-yl)acetamides, which are potent inhibitors of soluble epoxide hydrolase (sEH) .
Step 1: Catalytic Hydrogenation
-
Procedure: Dissolve the hydrochloride salt in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with H₂ gas and stir under a hydrogen balloon (1 atm) for 12 hours at room temperature. Filter through a pad of Celite.
-
Causality & Rationale: Reducing the rigid exocyclic double bond to an alkane increases the conformational flexibility of the acetic acid side chain. This flexibility is thermodynamically required for the molecule to achieve deep insertion into the hydrophobic catalytic pocket of the sEH enzyme.
-
Validation & Go/No-Go Check: ¹H NMR must show the complete disappearance of the vinylic proton (~5.8 ppm) and the emergence of upfield aliphatic multiplets (1.2–1.8 ppm).
Step 2: Amide Coupling
-
Procedure: React the saturated acid with an adamantyl amine derivative using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.
-
Causality & Rationale: HATU is explicitly chosen over standard EDC/NHS coupling agents because it generates a highly reactive HOAt ester intermediate, which drastically accelerates the coupling of sterically hindered amines (like adamantyl amine) while suppressing epimerization.
-
Validation & Go/No-Go Check: LC-MS analysis must yield the target mass [M+H]⁺ with a chromatographic purity of >95% before the compound is cleared for in vitro enzymatic assays.
Pharmacological Applications & Pathway Modulation
The derivatives of 2-(Piperidin-4-ylidene)acetic acid have profound implications in neuropharmacology and inflammation management .
One of the most heavily researched pathways is the Arachidonic Acid Cascade . Cytochrome P450 (CYP450) enzymes metabolize arachidonic acid into epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory and vasodilatory mediators. However, the sEH enzyme rapidly degrades these beneficial EETs into pro-inflammatory and toxic dihydroxyeicosatrienoic acids (DHETs).
By utilizing piperidine-4-acetamide derivatives (synthesized from our core building block) to inhibit sEH, researchers can artificially elevate the in vivo concentration of EETs, thereby exerting powerful neuroprotective and anti-inflammatory effects.
Modulation of the arachidonic acid cascade via sEH inhibition by piperidines.
References
-
National Institutes of Health (NIH). "Synthesis and investigations of double-pharmacophore ligands for treatment of chronic and neuropathic pain." PubMed Central (PMC). Available at:[Link]
Difference between piperidin-4-ylidene-acetic acid and piperidine-4-acetic acid
An In-depth Technical Guide on the Core Differences Between Piperidin-4-ylidene-acetic Acid and Piperidine-4-acetic Acid
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Abstract
Piperidine-based scaffolds are privileged structures in medicinal chemistry, serving as foundational elements in a vast array of therapeutic agents. Among the myriad of piperidine derivatives, piperidin-4-ylidene-acetic acid and piperidine-4-acetic acid represent two closely related yet distinct building blocks. This guide provides an in-depth analysis of their fundamental differences, exploring how a subtle change in a single bond—from a saturated to an unsaturated linkage—profoundly influences their stereochemistry, reactivity, and ultimately, their application in drug design. We will dissect their structural nuances, compare their physicochemical properties, and elucidate their differential roles in medicinal chemistry, offering a comprehensive resource for researchers navigating the complexities of scaffold-based drug discovery.
Introduction: The Significance of a Double Bond
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern pharmacology. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological targets. This guide focuses on two specific acetic acid derivatives of piperidine: piperidine-4-acetic acid and piperidin-4-ylidene-acetic acid.
The critical distinction lies at the 4-position of the piperidine ring. Piperidine-4-acetic acid features a standard sp³ hybridized carbon, resulting in a flexible, chair-like conformation. In contrast, piperidin-4-ylidene-acetic acid possesses an exocyclic double bond, rendering the 4-position sp² hybridized. This seemingly minor alteration imposes significant conformational rigidity and introduces geometric isomerism, dramatically altering the molecule's shape and electronic properties. Understanding these differences is paramount for medicinal chemists aiming to fine-tune the pharmacological profile of lead compounds.
Structural and Physicochemical Disparities
The presence or absence of the exocyclic double bond is the genesis of the significant differences observed between these two molecules. This structural divergence directly impacts their physical and chemical characteristics.
Chemical Structure and Isomerism
Piperidine-4-acetic acid exists as a single constitutional isomer with a flexible ring system that can adopt various chair and boat conformations. The acetic acid moiety is connected to a chiral center at the C4 position, allowing for enantiomers if the ring is asymmetrically substituted.
Piperidin-4-ylidene-acetic acid , conversely, introduces geometric isomerism due to the double bond. The substituents on the double bond can be arranged in either an E or Z configuration, leading to two distinct diastereomers with different spatial arrangements and, consequently, potentially different biological activities. The double bond also flattens the piperidine ring in its vicinity, restricting its conformational freedom.
Comparative Physicochemical Properties
A summary of the key physicochemical differences is presented in the table below. These parameters are crucial for predicting the pharmacokinetic and pharmacodynamic behavior of drug candidates.
| Property | Piperidine-4-acetic acid | Piperidin-4-ylidene-acetic acid | Rationale for Difference |
| Molecular Formula | C₇H₁₃NO₂ | C₇H₁₁NO₂ | Loss of two hydrogen atoms to form the double bond. |
| Molecular Weight | ~143.18 g/mol | ~141.17 g/mol | Consequence of the difference in molecular formula. |
| pKa | Carboxylic Acid: ~3-4Piperidine N: ~10-11[1] | Carboxylic Acid: ~3-4Piperidine N: ~9-10 | The electron-withdrawing nature of the sp² carbon in the ylidene derivative can slightly decrease the basicity of the piperidine nitrogen. |
| LogP (Lipophilicity) | Lower | Higher | The introduction of a double bond generally increases lipophilicity by reducing the molecule's polarity. |
| Solubility | Generally more soluble in polar solvents, especially at pH values away from its isoelectric point.[1] | Generally less soluble in polar solvents due to increased lipophilicity.[2] | The zwitterionic nature of piperidine-4-acetic acid at its isoelectric point can lead to poor aqueous solubility.[1] |
| Conformational Rigidity | High (Flexible) | Low (Rigid) | The sp³ hybridized carbon at the 4-position allows for chair-boat conformational changes, while the sp² carbon in the ylidene derivative restricts rotation. |
| Geometric Isomerism | Not applicable | Exists as E and Z isomers | The double bond creates the possibility for different spatial arrangements of the substituents. |
Synthetic Strategies: A Tale of Two Scaffolds
The synthetic routes to piperidin-4-ylidene-acetic acid and piperidine-4-acetic acid are distinct, reflecting their structural differences.
Synthesis of Piperidine-4-acetic acid
A common and efficient method for the synthesis of piperidine-4-acetic acid involves the catalytic hydrogenation of the corresponding pyridine-4-acetic acid precursor.[3] This approach is widely used due to the commercial availability of a variety of substituted pyridines.
Experimental Protocol: Catalytic Hydrogenation of Pyridine-4-acetic acid
-
Reaction Setup: A solution of pyridine-4-acetic acid in a suitable solvent (e.g., methanol, ethanol, or acetic acid) is placed in a high-pressure hydrogenation vessel.[4]
-
Catalyst Addition: A catalytic amount of a noble metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), is added to the mixture.
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The reaction is stirred vigorously at room temperature or with gentle heating for several hours to days, until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: The catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the crude piperidine-4-acetic acid.
-
Purification: The crude product can be purified by recrystallization or chromatography to afford the final product.
Figure 1: General workflow for the synthesis of piperidine-4-acetic acid.
Synthesis of Piperidin-4-ylidene-acetic acid
The synthesis of piperidin-4-ylidene-acetic acid is more complex and often involves a Wittig or Horner-Wadsworth-Emmons reaction with a piperidin-4-one precursor. This allows for the stereoselective formation of either the E or Z isomer depending on the reaction conditions and the nature of the ylide.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
-
Ylide Generation: A phosphonate ester, such as triethyl phosphonoacetate, is deprotonated with a strong base (e.g., sodium hydride or lithium diisopropylamide) in an anhydrous aprotic solvent (e.g., THF or DMF) at low temperature (typically -78 °C to 0 °C) to generate the phosphonate carbanion (ylide).
-
Reaction with Ketone: A solution of N-protected piperidin-4-one in the same solvent is added dropwise to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.
-
Work-up: The reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification and Deprotection: The crude product, which is an ester, is purified by column chromatography. The ester and the N-protecting group (e.g., Boc or Cbz) are then hydrolyzed, typically under acidic or basic conditions, to yield the final piperidin-4-ylidene-acetic acid.
Figure 2: General workflow for the synthesis of piperidin-4-ylidene-acetic acid.
Applications in Medicinal Chemistry: A Comparative Overview
The structural and physicochemical differences between piperidin-4-ylidene-acetic acid and piperidine-4-acetic acid translate into distinct applications in drug discovery.
Piperidine-4-acetic Acid: A Flexible Scaffold for Diverse Targets
The conformational flexibility of the piperidine-4-acetic acid scaffold makes it a versatile building block for a wide range of biological targets.[5] Its derivatives have been explored as:
-
GABA Analogs: The structural similarity to γ-aminobutyric acid (GABA) has led to the development of derivatives as GABA uptake inhibitors for the treatment of neurological disorders.[3]
-
Enzyme Inhibitors: The piperidine ring can be functionalized to interact with the active sites of various enzymes.
-
Receptor Ligands: The flexible nature of the scaffold allows for optimal positioning of substituents to interact with G protein-coupled receptors (GPCRs) and ion channels.
The piperidine moiety is a common feature in many FDA-approved drugs, often contributing to favorable pharmacokinetic properties.[6][7]
Piperidin-4-ylidene-acetic Acid: A Rigidified Scaffold for Enhanced Selectivity
The rigid nature of the piperidin-4-ylidene-acetic acid scaffold is particularly advantageous when high target selectivity is required. The constrained conformation reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. The defined geometry of the E and Z isomers can be exploited to probe the topology of binding pockets and achieve subtype selectivity.
Derivatives of piperidin-4-ylidene-acetic acid have shown promise as:
-
Selective Receptor Modulators: The fixed orientation of the acetic acid side chain can lead to highly selective interactions with specific receptor subtypes.
-
Bioisosteres: The ylidene-acetic acid moiety can serve as a bioisosteric replacement for other functional groups, offering a different vector for substituent placement and improved metabolic stability.
-
Antimicrobial and Antiviral Agents: Some studies have explored the potential of piperidin-4-ylidene-acetic acid derivatives as antimicrobial and antiviral agents.[2]
Figure 3: Comparative applications in drug discovery.
Conclusion: Strategic Scaffold Selection in Drug Design
The choice between piperidin-4-ylidene-acetic acid and piperidine-4-acetic acid is a strategic decision in the drug discovery process. The flexible nature of the saturated scaffold lends itself to broad screening and initial lead identification, while the rigidified, unsaturated analogue offers a powerful tool for lead optimization, enabling the fine-tuning of potency and selectivity. A thorough understanding of the distinct properties of these two building blocks empowers medicinal chemists to design more effective and targeted therapeutics. The subtle difference of a single double bond serves as a compelling example of how minor structural modifications can have profound consequences on molecular properties and biological activity.
References
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2022;27:4698. doi: 10.3390/molecules27154698. [Link]
-
Synthesis of piperidine acetate. PrepChem.com. [Link]
-
Piperidine-Based Drug Discovery. University of Arizona. [Link]
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The Strategic Utility of Piperidin-4-ylidene-acetic Acid in Medicinal Chemistry: Synthesis, Analytics, and Application
Executive Summary
In modern drug discovery, the piperidine ring is recognized as a privileged, three-dimensional scaffold capable of highly specific protein interactions. When functionalized with an exocyclic double bond and an acetic acid moiety, it forms 2-(piperidin-4-ylidene)acetic acid (often utilized as its hydrochloride salt, CAS 84839-57-6, or N-Boc protected ester). As a Senior Application Scientist, I frequently recommend this bifunctional intermediate for its unique geometric constraints. The rigid double bond locks the acetic acid side chain into a defined spatial vector, making it an exceptional building block for targeting narrow receptor binding pockets, such as those found in soluble epoxide hydrolase (sEH)[1] and glycine decarboxylase (GLDC)[2].
Pharmacological Significance & Structural Rationale
The strategic value of 2-(piperidin-4-ylidene)acetic acid lies in its orthogonal reactivity and conformational rigidity. The secondary amine of the piperidine core can be functionalized (e.g., via alkylation or amide coupling), while the acetic acid tail serves as a handle for synthesizing complex derivatives like 2-(piperidin-4-yl)acetamides[1].
These acetamide derivatives have emerged as potent inhibitors of soluble epoxide hydrolase (sEH) [3]. In human biology, cytochrome P450 epoxygenases convert arachidonic acid into epoxyeicosatrienoic acids (EETs), which are critical endogenous signaling molecules with profound anti-inflammatory and vasodilatory properties. However, sEH rapidly metabolizes these beneficial EETs into inactive, pro-inflammatory dihydroxyeicosatrienoic acids (DHETs). By incorporating the piperidin-4-ylidene scaffold into sEH inhibitors, researchers can effectively block this degradation pathway, preserving EET levels to treat cardiovascular and inflammatory diseases[1],[3].
Mechanism of sEH inhibition by piperidine derivatives to preserve anti-inflammatory EETs.
Synthesis Strategy: The Horner-Wadsworth-Emmons (HWE) Pathway
When synthesizing the exocyclic double bond from the commercially available precursor N-Boc-4-piperidone , novice chemists often default to the classic Wittig reaction. However, field-proven experience dictates that the Horner-Wadsworth-Emmons (HWE) olefination is vastly superior for this specific scaffold[4],[5].
The Causality Behind the Choice: The Wittig reaction utilizes triphenylphosphonium ylides, generating triphenylphosphine oxide as a byproduct. This oxide is notoriously difficult to remove without exhaustive silica gel chromatography. In contrast, the HWE reaction employs phosphonate esters (e.g., triethyl phosphonoacetate). The resulting byproduct is diethyl phosphate, which is highly water-soluble and easily eliminated via a simple aqueous wash[5]. This choice ensures higher scalability, greener chemistry, and a cleaner crude profile for downstream saponification.
Workflow for synthesizing 2-(piperidin-4-ylidene)acetic acid via HWE olefination.
Experimental Protocols: Self-Validating Methodologies
The following three-step protocol is designed as a self-validating system, ensuring that intermediate success can be confirmed before proceeding to the next stage.
Step 1: HWE Olefination
Objective: Convert N-Boc-4-piperidone to Ethyl 2-(1-Boc-piperidin-4-ylidene)acetate.
-
Ylide Formation: Suspend Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under an inert N₂ atmosphere. Dropwise add triethyl phosphonoacetate (1.2 eq).
-
Self-Validation: Stir for 30 minutes until H₂ gas evolution completely ceases. The cessation of bubbling visually confirms complete ylide formation.
-
-
Coupling: Add N-Boc-4-piperidone (1.0 eq) dissolved in THF[5]. Warm to room temperature and stir for 4–6 hours.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. Wash the organic layer extensively with water to remove the diethyl phosphate byproduct. Dry over Na₂SO₄, filter, and concentrate.
-
Self-Validation: TLC (Hexanes:EtOAc 3:1) will show the consumption of the UV-inactive piperidone (visualized only via KMnO₄ stain) and the appearance of a strongly UV-active product spot.
-
Step 2: Mild Saponification
Objective: Hydrolyze the ethyl ester to 1-Boc-piperidin-4-ylidene-acetic acid.
-
Reaction: Dissolve the crude ester in a 1:1 mixture of THF and H₂O. Add Lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) and stir at room temperature for 12 hours.
-
Causality: LiOH is chosen because it is mild enough to selectively hydrolyze the ester without cleaving the acid-labile Boc protecting group[4].
-
-
Workup: Remove THF under reduced pressure. Wash the aqueous layer with diethyl ether to extract non-polar impurities.
-
Precipitation: Cool the aqueous layer to 0 °C and carefully acidify to pH ~2–3 using 1M HCl. Extract the precipitated acid with EtOAc, dry, and concentrate.
-
Self-Validation: LC-MS analysis of the isolated solid must show the disappearance of the ester mass and the dominant presence of the free carboxylic acid[M-H]⁻ ion.
-
Step 3: Acidic Deprotection
Objective: Cleave the Boc group to yield 2-(Piperidin-4-ylidene)acetic acid hydrochloride.
-
Reaction: Dissolve the Boc-protected acid in anhydrous EtOAc. At 0 °C, add a solution of 4M HCl in EtOAc (5.0 eq).
-
Causality: Utilizing anhydrous HCl in EtOAc prevents premature hydrolysis or side reactions that occur in aqueous acidic conditions. Furthermore, the hydrochloride salt of the product is insoluble in EtOAc, driving the reaction forward via precipitation[1].
-
-
Isolation: Stir at room temperature for 2–4 hours. Filter the resulting white precipitate, wash with cold EtOAc, and dry under high vacuum.
-
Self-Validation: The formation of a dense white precipitate serves as a real-time visual indicator of successful deprotection. ¹H NMR will confirm the complete disappearance of the intense 9H singlet at ~1.45 ppm (the Boc group).
-
Quantitative Data & Analytics
To ensure reproducibility across laboratory environments, the quantitative parameters and analytical validation markers for the synthesis workflow are summarized below:
| Synthesis Step | Reagents & Solvents | Temp (°C) | Time (h) | Expected Yield | Analytical Validation (Key Markers) |
| 1. HWE Olefination | N-Boc-4-piperidone, Triethyl phosphonoacetate, NaH, THF | 0 to 25 | 4 – 6 | 85 – 90% | GC-MS: Disappearance of SM.TLC: New UV-active spot at R_f ~0.6. |
| 2. Saponification | LiOH·H₂O, THF/H₂O (1:1), 1M HCl (for workup) | 25 | 12 | 90 – 95% | LC-MS: [M-H]⁻ corresponding to free carboxylic acid.IR: Broad O-H stretch at ~3000 cm⁻¹. |
| 3. Boc Deprotection | 4M HCl in anhydrous EtOAc | 0 to 25 | 2 – 4 | > 95% | ¹H NMR: Disappearance of 9H singlet at ~1.45 ppm.Visual: Formation of white precipitate. |
Conclusion
Piperidin-4-ylidene-acetic acid is a highly versatile, conformationally restricted scaffold that plays a critical role in modern drug design, particularly in the synthesis of sEH inhibitors and metabolic modulators. By employing a Horner-Wadsworth-Emmons olefination strategy rather than a Wittig reaction, chemists can bypass tedious chromatographic purifications, ensuring a scalable, self-validating, and high-yielding pathway to this vital pharmaceutical intermediate.
References
Sources
- 1. Buy 2-(Piperidin-4-ylidene)acetic acid hydrochloride | 84839-57-6 [smolecule.com]
- 2. WO2018021977A1 - Glycine metabolism modulators and uses thereof - Google Patents [patents.google.com]
- 3. Binding Database [bindingdb.org]
- 4. Tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate | 782493-57-6 | Benchchem [benchchem.com]
- 5. Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | 175213-46-4 | Benchchem [benchchem.com]
The Definitive Technical Guide to Piperidin-4-ylidene-acetic Acid: Nomenclature, Synthesis, and Applications in Drug Discovery
Executive Summary
The piperidine ring is a privileged scaffold in medicinal chemistry, ubiquitous in marketed drugs targeting the central nervous system and beyond. The introduction of an exocyclic double bond (ylidene) bearing an acetic acid moiety—forming 2-(piperidin-4-ylidene)acetic acid—creates a conformationally restricted vector critical for optimizing target-binding affinity. This technical guide provides an authoritative overview of its nomenclature, synthesis protocols, and applications in modern drug discovery.
Chemical Identity, Nomenclature, and Synonyms
The core structure is formally recognized by the IUPAC name 2-(piperidin-4-ylidene)acetic acid . In chemical literature and commercial catalogs, it is frequently referred to by its common synonyms: piperidin-4-ylideneacetic acid and 4-(carboxymethylene)piperidine .
Due to the reactivity of the secondary amine, the compound is rarely utilized in its free base form. Instead, it is typically deployed as a hydrochloride salt or as an N-protected derivative to ensure compatibility with downstream synthetic steps such as amide coupling or solid-phase peptide synthesis (SPPS)[1].
Quantitative Data: Key Derivatives and Identifiers
Table 1: Comparison of widely used Piperidin-4-ylidene-acetic acid derivatives.
| Compound Name | CAS Number | Molecular Formula | Role / Application |
| 2-(Piperidin-4-ylidene)acetic acid hydrochloride | 84839-57-6 | C7H12ClNO2 | Unprotected parent scaffold, used as a versatile intermediate[1] |
| 1-Boc-piperidin-4-ylideneacetic acid | 193085-24-4 | C12H19NO4 | Standard N-protected building block for medicinal chemistry[2],[3] |
| 1-Cbz-piperidin-4-ylidene-acetic acid | 40113-03-9 | C15H17NO4 | Orthogonal protection strategy for complex syntheses[4] |
| 1-Fmoc-piperidin-4-ylidene-acetic acid | 885274-82-8 | C22H21NO4 | Dedicated building block for Solid-Phase Peptide Synthesis (SPPS)[5] |
Mechanistic Rationale in Drug Design
The causality behind selecting the ylidene (exocyclic double bond) analog over its saturated counterpart (piperidin-4-yl-acetic acid) is rooted in thermodynamics. The double bond restricts the conformational freedom of the acetic acid side chain, locking it into a rigid spatial geometry.
When a flexible molecule binds to a target receptor, it suffers a significant entropic penalty as it adopts a single bioactive conformation. By pre-organizing the molecule into this bioactive geometry through conformational restriction, the entropic loss upon binding is minimized, thereby enhancing both binding affinity and target selectivity[6]. This rigidification strategy has been successfully employed in the development of highly potent growth hormone secretagogues[7].
Caption: Logical flow of conformational restriction enhancing target binding affinity.
Synthesis Methodologies and Experimental Protocols
The most robust and scalable method for synthesizing N-protected piperidin-4-ylidene-acetic acid derivatives is the Horner-Wadsworth-Emmons (HWE) olefination, followed by saponification. This protocol is a self-validating system: the generation of the highly reactive carbanion drives the olefination, while the subsequent basic hydrolysis selectively cleaves the ester without affecting the Boc protecting group or the double bond[8],[6].
Step-by-Step Methodology: Synthesis of 1-Boc-piperidin-4-ylideneacetic acid
-
Carbanion Generation: In a flame-dried flask under an inert atmosphere, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C. Slowly add Triethyl phosphonoacetate (1.1 eq). Causality: The NaH deprotonates the highly acidic α-protons of the phosphonate, generating a reactive carbanion. Stir for 30 minutes until hydrogen evolution ceases.
-
Olefination: Add a solution of 1-Boc-4-piperidone (1.0 eq) in THF dropwise to the mixture at 0 °C. Causality: The carbanion attacks the ketone, forming an oxaphosphetane intermediate which collapses to yield ethyl 2-(1-Boc-piperidin-4-ylidene)acetate[8]. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup: Quench the reaction with saturated aqueous NH4Cl to neutralize unreacted base, and extract with Ethyl Acetate. Dry the organic layer over Na2SO4 and concentrate in vacuo.
-
Saponification: Dissolve the crude ester in a 3:1 mixture of THF and H2O. Add Lithium Hydroxide monohydrate (LiOH·H2O, 3.0 eq). Stir at room temperature for 12 hours to hydrolyze the ester to the carboxylate salt.
-
Acidification & Isolation: Remove the THF under reduced pressure. Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1M HCl. The target product, 1-Boc-piperidin-4-ylideneacetic acid, will precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum[2].
Caption: Step-by-step synthesis workflow of 1-Boc-piperidin-4-ylidene-acetic acid.
Applications in Medicinal Chemistry & PROTACs
Beyond traditional small-molecule inhibitors, the piperidin-4-ylidene scaffold is increasingly utilized in targeted protein degradation, specifically within Proteolysis Targeting Chimeras (PROTACs). The rigid nature of the ylidene linker provides a precise vector to connect a target-binding warhead (attached via the piperidine nitrogen) to an E3 ligase recruiter (coupled via the acetic acid moiety).
This rigidity is crucial for preventing intramolecular collapse and ensuring the optimal formation of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is a prerequisite for poly-ubiquitination and subsequent proteasomal degradation[6].
Caption: Mechanism of PROTAC ternary complex formation using a rigid linker.
Trustworthiness & Quality Control (Analytical Validation)
To ensure the scientific integrity of the synthesized compound, rigorous analytical validation is required:
-
1H NMR (400 MHz, CDCl3): The defining feature is the vinylic proton signal (C=CH) appearing as a distinct singlet around δ 5.70 - 5.85 ppm. For the Boc-protected variant, the tert-butyl group will appear as a strong singlet integrating to 9H at δ 1.45 ppm.
-
LC-MS: For 1-Boc-piperidin-4-ylideneacetic acid (C12H19NO4, Exact Mass: 241.13), electrospray ionization (ESI) typically shows the [M-H]⁻ ion at m/z 240.1 in negative mode, confirming the successful deprotection of the ester to the free carboxylic acid[3].
References
-
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-ylidene]acetic acid | GlobalChemMall |[Link]
-
WO 97/23508 (Growth Hormone Secretagogues) | Googleapis.com |[Link]
-
2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-4-ylidene)acetic acid | Angenechemical |[Link]
-
1-Boc-Piperidin-4-ylideneacetic acid | Lookchem |[Link]
Sources
- 1. Buy 2-(Piperidin-4-ylidene)acetic acid hydrochloride | 84839-57-6 [smolecule.com]
- 2. m.globalchemmall.com [m.globalchemmall.com]
- 3. 1-Boc-Piperidin-4-ylideneacetic acid 193085-24-4, CasNo.193085-24-4 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]
- 4. 40113-03-9(1-Cbz-Piperidin-4-ylidene-acetic Acid) | Kuujia.com [ar.kuujia.com]
- 5. angenesci.com [angenesci.com]
- 6. benchchem.com [benchchem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. 4-(2-エトキシ-2-オキソエチリデン)ピペリジン-1-カルボン酸 tert-ブチル | tert-Butyl 4-(2-Ethoxy-2-oxoethylidene)piperidine-1-carboxylate | 135716-08-4 | 東京化成工業株式会社 [tcichemicals.com]
Literature review of 4-ylidene-piperidine scaffolds in medicinal chemistry
Executive Summary
The 4-ylidene-piperidine scaffold represents a privileged structural motif in medicinal chemistry, characterized by an exocyclic double bond at the C4 position of the piperidine ring. Unlike their saturated 4-substituted piperidine counterparts, 4-ylidene-piperidines possess a rigidified geometry that restricts conformational freedom. This "conformational locking" is a critical design strategy to enhance receptor subtype selectivity, particularly within G-Protein Coupled Receptors (GPCRs) such as Serotonin (5-HT), Histamine (H1), and Dopamine (D2) receptors.
This guide analyzes the structural significance, synthetic accessibility, and pharmacological versatility of this scaffold, providing actionable protocols for drug discovery professionals.
Structural Significance & Pharmacophore Analysis[1][2][3]
The transition from a 4-substituted piperidine (sp³ hybridized C4) to a 4-ylidene-piperidine (sp² hybridized C4) introduces profound changes in the pharmacophore vector.
The "Rigidification" Strategy
In flexible ligands, the energetic cost of adopting the bioactive conformation reduces binding affinity (entropic penalty). The 4-ylidene motif pre-organizes the ligand:
-
Vector alignment: The exocyclic alkene fixes the angle between the basic nitrogen (protonated at physiological pH) and the distal aromatic pharmacophore.
-
Planarity: The C3-C4-C5-C(exocyclic) system becomes planar, altering the way the molecule fits into narrow hydrophobic clefts, such as those found in the orthosteric binding sites of amine GPCRs.
Case Study: The Tricyclic Antihistamines
In drugs like Cyproheptadine and Pizotifen , the 4-ylidene-piperidine moiety is fused to a tricyclic system.
-
Butterfly Angle: The double bond forces the tricyclic "wings" (phenyl/thiophene rings) into a specific "butterfly" angle, critical for H1/5-HT2A antagonist activity.
-
Bioisosterism: This scaffold acts as a rigid bioisostere of the ethylamine chain found in older antihistamines (e.g., diphenhydramine), improving metabolic stability by removing the benzylic carbon susceptible to oxidation.
Synthetic Methodologies
Accessing 4-ylidene-piperidines requires overcoming steric hindrance and controlling alkene geometry (E/Z selectivity). Two dominant pathways exist: the Wittig/HWE Olefination (for acyclic substituents) and the McMurry Coupling (for tricyclic systems).
Pathway A: The Wittig Reaction
This is the standard route for attaching non-cyclic or flexible aromatic tails to N-protected 4-piperidones.
Protocol: High-Yield Synthesis of N-Boc-4-benzylidene-piperidine
-
Scope: General access to 4-alkylidene/arylidene derivatives.
-
Causality: We use Lithium Hexamethyldisilazide (LiHMDS) instead of n-BuLi. LiHMDS is less nucleophilic, preventing attack on the carbamate (Boc) protecting group while sufficiently basic to deprotonate the phosphonium salt.
Step-by-Step Methodology:
-
Salt Formation: Suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF under N₂ atmosphere.
-
Ylide Generation: Cool to -78°C. Add LiHMDS (1.0 M in THF, 1.2 eq) dropwise over 15 mins. The solution will turn deep orange (ylide formation). Stir for 45 mins at -78°C.
-
Addition: Dissolve N-Boc-4-piperidone (1.0 eq) in minimal THF and add dropwise to the ylide.
-
Reaction: Allow the mixture to warm to 0°C over 2 hours. Note: Warming too fast can lead to decomposition; the betaine intermediate needs time to form.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc). The product is often a mixture of E/Z isomers.[1]
Pathway B: McMurry Coupling
For sterically demanding targets like Cyproheptadine , the Wittig reaction often fails due to the steric bulk of the tricyclic ketone. The McMurry coupling (Ti-mediated reductive coupling) is the industry standard here.
Methodology Insight:
-
Reagent: TiCl₄ reduced by Zn dust or LiAlH₄ forms low-valent Titanium (Ti(0)/Ti(II)).
-
Mechanism: Radical dimerization of the two ketones (piperidone + tricyclic ketone) followed by deoxygenation.
Synthetic Workflow Diagram
Caption: Comparative synthetic workflows for accessing 4-ylidene-piperidines via Wittig (acyclic) vs. McMurry (tricyclic) routes.
Medicinal Chemistry Applications
The 4-ylidene-piperidine scaffold is predominantly found in antagonists for amine GPCRs. The table below summarizes key FDA-approved drugs utilizing this motif.
Key Therapeutic Agents[5]
| Drug Name | Primary Target | Indication | Structural Role of 4-Ylidene |
| Cyproheptadine | 5-HT2A / H1 | Serotonin Syndrome, Allergies | Rigid linker connecting piperidine N to tricyclic dibenzocycloheptene. |
| Pizotifen | 5-HT2A / 5-HT2C | Migraine Prophylaxis | Thiophene analog of cyproheptadine; alkene locks receptor affinity. |
| Loratadine | H1 (Peripheral) | Allergic Rhinitis | Exocyclic alkene prevents BBB penetration by modulating pKa and lipophilicity. |
| Desloratadine | H1 (Peripheral) | Allergic Rhinitis | Active metabolite of Loratadine; retains the 4-ylidene core. |
Mechanism of Action: The "Anchor and Lock" Model
-
The Anchor: The basic nitrogen of the piperidine forms a salt bridge with a conserved Aspartate residue (e.g., Asp3.32) in the GPCR transmembrane domain.
-
The Lock: The 4-ylidene double bond directs the aromatic rings into the hydrophobic pocket. Because the bond cannot rotate, the drug pays a lower entropic cost upon binding, often resulting in nanomolar (nM) affinity.
Structure-Activity Relationship (SAR) Insights
When optimizing this scaffold, three regions are critical:
-
The Nitrogen Substituent (N1):
-
Methyl (Cyproheptadine): Promotes CNS penetration (sedative effects).
-
Carbamate (Loratadine): Reduces basicity, prevents protonation at physiological pH, restricting the drug to the periphery (non-sedating).
-
-
The Exocyclic Alkene (C4=C):
-
Reduction to a single bond (4-substituted piperidine) generally decreases selectivity between 5-HT and H1 receptors.
-
Isomerism: For non-symmetrical derivatives, the E-isomer often shows distinct binding profiles compared to the Z-isomer due to steric clashes within the receptor pocket.
-
-
The Distal Ring System:
-
Tricyclic systems (6-7-6 fused rings) favor 5-HT2A/H1 antagonism.
-
Flexible diphenyl-methylene groups often shift selectivity toward Dopamine (D2) receptors.
-
Future Outlook
Current research is expanding the 4-ylidene-piperidine scaffold beyond GPCRs:
-
Sigma Receptors: N-substituted 4-benzylidene piperidines are being explored as Sigma-1 receptor ligands for neuroprotection.
-
Oncology: Novel derivatives are being tested as tubulin polymerization inhibitors, where the rigid alkene mimics the combretastatin bridge.
References
-
PubChem. Cyproheptadine Compound Summary. National Library of Medicine. Available at: [Link]
-
DrugBank. Pizotifen: Pharmacology and Structure. Available at: [Link]
- Ma, G., et al.Wittig Reaction in Medicinal Chemistry: A Practical Review. Organic Process Research & Development.
-
Engelhardt, E. L., et al. Structure-activity relationships in the cyproheptadine series.[2] J. Med.[3] Chem. 1965.[2] Available at: [Link]
-
National Center for Advancing Translational Sciences (NCATS). Pizotifen Hydrochloride. Inxight Drugs.[4] Available at: [Link]
Sources
Methodological & Application
Application Note: Horner-Wadsworth-Emmons Olefination for 4-Carboxymethylene-Piperidine Scaffolds
Executive Summary
This guide details the protocol for synthesizing 4-carboxymethylene-piperidine derivatives via the Horner-Wadsworth-Emmons (HWE) reaction . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a core structural motif in second-generation antihistamines (e.g., Loratadine, Desloratadine) and various GPCR ligands.
While the "carboxymethylene" nomenclature often implies the free acid, the HWE reaction yields the
Key Advantages of HWE over Wittig for this Substrate:
-
Purification: Phosphate byproducts are water-soluble, simplifying workup compared to the removal of triphenylphosphine oxide in Wittig protocols.
-
Reactivity: Phosphonate carbanions are more nucleophilic than phosphonium ylides, ensuring high conversion of the sterically hindered piperidone ketone.
-
Scalability: The reagents are cheaper and the reaction is amenable to kilogram-scale production.
Strategic Analysis & Mechanism
Reaction Mechanism
The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with a ketone.[1] Unlike the Wittig reaction, which forms a betaine intermediate, the HWE proceeds through a stable oxaphosphetane intermediate that eliminates phosphate to form the alkene.
Note on Stereoselectivity:
For unsubstituted 4-piperidones, the resulting alkene is exocyclic to a symmetric ring; therefore,
Visualization: Reaction Pathway
The following diagram illustrates the mechanistic flow from deprotonation to elimination.
Figure 1: Mechanistic pathway of the HWE reaction showing the generation of the active carbanion and subsequent elimination.
Experimental Protocol
Reagents and Stoichiometry
The following table outlines the standard stoichiometry for a 10 mmol scale reaction.
| Component | Reagent | MW ( g/mol ) | Equiv.[2][3][4][5] | Amount | Role |
| Substrate | N-Boc-4-piperidone | 199.25 | 1.0 | 1.99 g | Electrophile |
| Reagent | Triethyl phosphonoacetate | 224.19 | 1.2 | 2.69 g (2.4 mL) | Nucleophile Source |
| Base | Sodium Hydride (60% in oil) | 24.00 | 1.3 | 0.52 g | Deprotonating Agent |
| Solvent | THF (Anhydrous) | 72.11 | N/A | 40 mL | Solvent (0.25 M) |
Step-by-Step Methodology
Phase 1: Carbanion Generation
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Base Preparation: Add Sodium Hydride (NaH, 60% dispersion, 1.3 equiv) to the flask.
-
Expert Tip: For high-purity applications, wash the NaH twice with dry hexane to remove mineral oil. Decant the hexane carefully under nitrogen. This reduces oil contamination in the final product.
-
-
Solvent Addition: Suspend the NaH in anhydrous THF (20 mL) and cool the suspension to 0°C using an ice bath.
-
Phosphonate Addition: Add Triethyl phosphonoacetate (1.2 equiv) dropwise via syringe over 15 minutes.
Phase 2: Olefination
-
Ketone Addition: Dissolve N-Boc-4-piperidone (1.0 equiv) in anhydrous THF (20 mL). Add this solution dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The ketone (
) should disappear, and a new, less polar spot (Product, ) should appear.
-
Phase 3: Workup & Isolation[6][8]
-
Quench: Cool the mixture back to 0°C. Carefully quench with saturated aqueous NH₄Cl (20 mL) to neutralize excess base.
-
Extraction: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Note: The phosphate byproduct remains in the aqueous layer.
-
-
Washing: Wash the combined organic layers with Brine (saturated NaCl, 30 mL).
-
Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporator).
-
Purification: The crude oil is often >95% pure. If necessary, purify via a short silica plug eluting with 10-20% EtOAc in Hexanes.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of ethyl (N-Boc-piperidin-4-ylidene)acetate.
Analytical Data & Quality Control
Expected NMR Profile
The product is characterized by the disappearance of the ketone signal and the appearance of the exocyclic alkene proton.
-
¹H NMR (400 MHz, CDCl₃):
- 5.71 (s, 1H, =CH -COOEt) – Diagnostic Signal
- 4.15 (q, 2H, OCH ₂CH₃)
-
3.40-3.55 (m, 4H, Piperidine
-CH₂) -
2.90 (t, 2H, Piperidine
-CH₂) -
2.25 (t, 2H, Piperidine
-CH₂) - 1.47 (s, 9H, Boc t-Bu)
- 1.28 (t, 3H, OCH₂CH ₃)
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Wet solvent/reagents | NaH is deactivated by moisture. Ensure THF is distilled or from a drying column. |
| Impurity: Starting Material | Incomplete deprotonation | Ensure the phosphonate/NaH mixture stirs for at least 30 mins at 0°C before adding ketone. |
| Impurity: Mineral Oil | NaH dispersion used directly | Wash NaH with hexanes prior to reaction or account for oil mass in yield calculation. |
| Product Hydrolysis | Acidic workup | Avoid strong acids during workup; the Boc group is acid-sensitive. Use NH₄Cl or phosphate buffer. |
Downstream Application: Hydrolysis to Acid
If the target is the free acid (4-carboxymethylene-piperidine ), perform the following saponification:
-
Dissolve the ethyl ester (from HWE) in THF:MeOH:H₂O (3:1:1) .
-
Add LiOH·H₂O (3.0 equiv) .
-
Stir at RT for 4–12 hours.
-
Acidify carefully to pH 4 with 1M citric acid (avoid HCl to preserve Boc).
-
Extract with EtOAc to yield the crystalline acid.
References
-
Preparation of Ethyl (1-Boc-piperidin-4-ylidene)acetate: Source:PrepChem.com (Based on U.S. Patent 4,940,795). URL:[Link] (Note: While the linked protocol uses N-ethoxycarbonyl, the conditions for N-Boc are identical).
- Medicinal Chemistry Application (Antihistamine Synthesis)
-
General HWE Reaction Review: Source: Boutagy, J., & Thomas, R. "The Wittig-Horner Reaction." Chemical Reviews, 1974, 74(1), 87–99. URL:[Link]
-
Organic Syntheses Procedure (Analogous Substrate): Source: "Horner-Wadsworth-Emmons Reaction: Ethyl Cyclohexylideneacetate." Organic Syntheses, Coll. Vol. 10, p.401 (2004). URL:[Link] (Provides validated scale-up conditions for cyclic ketones).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents [patents.google.com]
Comprehensive Protocol for the Preparation of Ethyl 2-(piperidin-4-ylidene)acetate from 4-Piperidone
Executive Summary & Mechanistic Rationale
The synthesis of ethyl 2-(piperidin-4-ylidene)acetate from 4-piperidone is a foundational transformation in medicinal chemistry, yielding a conformationally restricted piperidine scaffold bearing an exocyclic α,β-unsaturated ester. This structural motif is highly prized in drug discovery for its vectorization capabilities and susceptibility to downstream functionalization (e.g., conjugate additions or cross-couplings).
As a Senior Application Scientist, I must emphasize that executing this transformation directly on unprotected 4-piperidone is synthetically unviable. The secondary amine of 4-piperidone is highly nucleophilic and will rapidly undergo aza-Michael addition with the newly formed α,β-unsaturated ester, leading to catastrophic polymerization. Therefore, a robust three-step sequence is mandated: (1) Amine Protection, (2) Olefination, and (3) Orthogonal Deprotection [1].
Strategic Causality in Experimental Design
-
Protecting Group Orthogonality (Boc vs. Benzyl): While N-benzyl is a ubiquitous protecting group for piperidines, its standard removal via palladium-catalyzed hydrogenolysis (H₂, Pd/C) would indiscriminately reduce the target exocyclic double bond. The tert-butoxycarbonyl (Boc) group is strategically selected because it is completely orthogonal to the alkene; it can be cleaved under mild acidic conditions without saturating the double bond [2].
-
Olefination Strategy (HWE vs. Wittig): The Horner-Wadsworth-Emmons (HWE) reaction utilizing triethyl phosphonoacetate (TEPA) and sodium hydride (NaH) is vastly superior to the classic Wittig reaction for this substrate. The HWE reaction generates a water-soluble dialkyl phosphate byproduct that is effortlessly removed during aqueous workup, circumventing the notorious purification bottlenecks associated with triphenylphosphine oxide [3].
-
Isomerization Mitigation: The exocyclic double bond is thermodynamically susceptible to migration into the endocyclic position (forming the 1,2,3,6-tetrahydropyridine derivative) under prolonged exposure to strong acids or bases at elevated temperatures. Consequently, the deprotection step must be strictly temperature-controlled, and neutralization must employ a mild base (aqueous NaHCO₃) rather than NaOH.
Process Workflow & Mechanistic Diagram
Caption: Three-step synthetic workflow detailing protection, HWE olefination, and orthogonal deprotection.
Quantitative Data: Stoichiometry & Yields
| Step | Reactant | Key Reagents & Equivalents | Time | Expected Yield |
| 1. Protection | 4-Piperidone HCl (1.0 eq) | Boc₂O (1.1 eq), Et₃N (2.5 eq) | 12 h | 85 – 92% |
| 2. Olefination | N-Boc-4-piperidone (1.0 eq) | TEPA (1.2 eq), NaH (1.25 eq) | 3 h | 78 – 85% |
| 3. Deprotection | Intermediate 2 (1.0 eq) | TFA (10.0 eq), NaHCO₃ (aq) | 2 h | 90 – 95% |
Step-by-Step Experimental Protocols
Step 1: Synthesis of N-Boc-4-piperidone (Intermediate 1)
-
Preparation: Suspend 4-piperidone hydrate hydrochloride (10.0 g, 65.1 mmol) in anhydrous dichloromethane (DCM, 100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Neutralization: Cool the suspension to 0 °C using an ice bath. Add triethylamine (Et₃N, 22.7 mL, 162.7 mmol) dropwise over 10 minutes. The solution will clarify as the free base is generated.
-
Protection: Dissolve di-tert-butyl dicarbonate (Boc₂O, 15.6 g, 71.6 mmol) in DCM (20 mL) and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 12 hours.
-
Workup: Wash the organic layer sequentially with water (2 × 50 mL), 0.5 M HCl (50 mL), and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Intermediate 1 as a white solid.
-
In-Process Quality Control (IPC): Run a TLC (Hexanes/EtOAc 1:1). The starting material remains at the baseline (Ninhydrin positive, purple). The product elutes at R_f ~0.45 and is UV inactive but stains yellow/white with KMnO₄ [1].
Step 2: Horner-Wadsworth-Emmons Olefination (Intermediate 2)
-
Ylide Generation: In a flame-dried 250 mL flask under a nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 3.25 g, 81.3 mmol) in anhydrous tetrahydrofuran (THF, 80 mL). Cool to 0 °C.
-
Reagent Addition: Add triethyl phosphonoacetate (TEPA, 15.5 mL, 78.1 mmol) dropwise over 20 minutes. Caution: Vigorous H₂ gas evolution will occur. Stir for 30 minutes at 0 °C until the solution becomes clear, indicating complete ylide formation [3].
-
Coupling: Dissolve Intermediate 1 (13.0 g, 65.1 mmol) in anhydrous THF (30 mL) and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the mixture to warm to RT and stir for 3 hours.
-
Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with ethyl acetate (3 × 50 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc 9:1 to 4:1) to afford Intermediate 2 as a clear oil.
-
IPC: Visual cue: Effervescence upon TEPA addition. TLC (Hexanes/EtOAc 3:1) shows a strongly UV-active product spot at R_f ~0.60, confirming the installation of the conjugated ester system [2].
Step 3: Orthogonal Boc-Deprotection (Target Product)
-
Acidic Cleavage: Dissolve Intermediate 2 (10.0 g, 37.1 mmol) in anhydrous DCM (50 mL) and cool to 0 °C. Add trifluoroacetic acid (TFA, 28.4 mL, 371 mmol) dropwise.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to RT and stir for an additional 1.5 hours. Do not exceed 2 hours to prevent alkene isomerization.
-
Concentration: Remove the DCM and excess TFA under reduced pressure (rotary evaporation at < 30 °C).
-
Neutralization: Redissolve the resulting viscous oil in DCM (50 mL) and cool to 0 °C. Slowly add saturated aqueous NaHCO₃ until the aqueous phase reaches pH ~8. Avoid using NaOH, as strong bases promote endocyclic double bond migration.
-
Isolation: Extract the product with DCM (3 × 40 mL). Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo to yield the free base, ethyl 2-(piperidin-4-ylidene)acetate, as a pale yellow oil.
-
IPC: TLC (DCM/MeOH 9:1) shows a highly polar, Ninhydrin-positive spot at R_f ~0.10.
Analytical Benchmarks (Self-Validating System)
To ensure trustworthiness and absolute verification of the synthetic steps, cross-reference your isolated materials against these definitive analytical signatures:
| Compound | Diagnostic ¹H NMR Signatures (CDCl₃, 400 MHz) | Mass Spec (ESI+) |
| Intermediate 1 | δ 1.49 (s, 9H, Boc), 2.44 (t, 4H, ring CH₂), 3.71 (t, 4H, ring CH₂) | m/z 200.1 [M+H]⁺ |
| Intermediate 2 | δ 1.28 (t, 3H, ester CH₃), 1.47 (s, 9H, Boc), 4.15 (q, 2H, ester CH₂), 5.71 (s, 1H, exocyclic alkene) | m/z 270.2 [M+H]⁺ |
| Target Product | δ 1.27 (t, 3H, ester CH₃), 2.30 (t, 2H, allylic CH₂), 2.90 (t, 4H, amine CH₂), 5.68 (s, 1H, exocyclic alkene) | m/z 170.1 [M+H]⁺ |
Note: The complete disappearance of the massive 9H singlet at δ 1.47 ppm in the final step is the primary indicator of successful deprotection, while the preservation of the 1H singlet at ~δ 5.68 ppm confirms that the delicate exocyclic double bond has survived the acidic conditions.
References
- Hale, J. J., et al. "Pyrrolidine modulators of chemokine receptor activity." US Patent 6265434B1 (2001).
Application Note: High-Fidelity Hydrolysis of Piperidin-4-ylidene-acetic Acid Esters
Abstract & Strategic Context
The hydrolysis of piperidin-4-ylidene-acetic acid esters is a critical transformation in the synthesis of second-generation antihistamines (e.g., Loratadine analogues, Rupatadine) and integrin antagonists. While ester hydrolysis is routine, this specific scaffold presents a unique thermodynamic challenge: the exocyclic double bond is prone to migration into the piperidine ring (forming the endo-cyclic tetrahydropyridine isomer) under harsh pH or thermal stress.
This guide provides three validated protocols designed to maximize yield while strictly suppressing double-bond isomerization. We prioritize methods that allow for facile isolation of the zwitterionic amino acid or its corresponding salt.
Key Chemical Challenges
-
Isomerization Risk: The
-unsaturated system is stable, but prolonged exposure to strong base at reflux can favor the thermodynamic endo-isomer. -
Solubility: The product is often an amino acid zwitterion, highly soluble in water and difficult to extract into organic solvents, necessitating specific isolation techniques (e.g., isoelectric precipitation or salt formation).
-
Protecting Group Compatibility: Strategies differ depending on whether the piperidine nitrogen is protected (Boc, Cbz) or free.
Mechanistic Pathways & Decision Matrix
The choice of hydrolysis method depends heavily on the N-substituent and the tolerance for acidic vs. basic conditions.
Reaction Topology (Graphviz)
Figure 1: Reaction pathway highlighting the risk of thermodynamic equilibration to the endo-isomer.
Method Selection Guide
| Variable | Recommended Protocol | Rationale |
| N-Protected (Boc/Cbz) | Protocol A (LiOH/THF) | Mild basic conditions preserve the carbamate protection while cleaving the ester. |
| N-Protected (Acid Labile) | Protocol B (Enzymatic) | Neutral pH (7.0) prevents premature deprotection or migration. |
| Unprotected / Salt Form | Protocol C (Acidic) | Simultaneous hydrolysis and salt formation (HCl) simplifies isolation of the hydrophilic product. |
Detailed Experimental Protocols
Protocol A: Mild Saponification (LiOH/THF)
Best for: N-protected substrates (Boc, Cbz, Benzyl) where isomerization must be minimized.
Principle: Lithium Hydroxide (LiOH) is preferred over NaOH because it is more soluble in THF/Water mixtures, allowing for a homogeneous reaction at lower temperatures.
Reagents:
-
Substrate (1.0 eq)[1]
-
LiOH[2]·H₂O (2.5 eq)
-
Solvent: THF:Water (3:1 v/v)
-
Quench: 1M HCl or Citric Acid
Step-by-Step:
-
Dissolution: Dissolve the ester substrate in THF (0.2 M concentration). Cool to 0°C.
-
Base Addition: Dissolve LiOH·H₂O in the calculated volume of water and add dropwise to the THF solution.
-
Note: The mixture should become homogeneous. If biphasic, add methanol (up to 10% volume).
-
-
Reaction: Allow to warm to Room Temperature (20–25°C). Stir for 4–16 hours.[3]
-
QC Check: Monitor by TLC or LC-MS. Do not heat above 40°C unless conversion is stalled (<10% after 12h).
-
-
Workup (Critical):
-
Evaporate THF under reduced pressure (keep bath <35°C).
-
Dilute the aqueous residue with water.
-
Acidification: Carefully adjust pH to ~3–4 using 1M Citric Acid. Avoid strong mineral acids if the protecting group is acid-labile.
-
Extraction: Extract immediately with Ethyl Acetate (3x).
-
Drying: Dry over Na₂SO₄ and concentrate.
-
Protocol B: Acid-Mediated Hydrolysis & Salt Formation
Best for: Generating the HCl salt directly, or simultaneous Boc-deprotection.
Principle: Acidic hydrolysis drives the equilibrium by using a large excess of water/acid.[2] It avoids the "soap" formation issues of basic hydrolysis and directly yields the stable hydrochloride salt.
Reagents:
-
Substrate (1.0 eq)[1]
-
6M HCl (aq) or 4M HCl in Dioxane
-
Solvent: 1,4-Dioxane or Glacial Acetic Acid
Step-by-Step:
-
Setup: Dissolve substrate in 1,4-Dioxane (0.5 M).
-
Acid Addition: Add 6M HCl (10 eq).
-
Reaction: Heat to 60°C.
-
Why 60°C? The conjugated ester is electronically stabilized and less electrophilic; mild heat is required for hydrolysis kinetics to outcompete the reverse reaction.
-
-
Monitoring: Monitor consumption of starting material.
-
Isolation:
-
Concentrate the mixture to near dryness under vacuum.
-
Trituration: Add cold Diethyl Ether or Acetone to the residue. The product (Amino Acid Hydrochloride) should precipitate as a white solid.
-
Filtration: Filter and wash with ether. This removes non-polar impurities and yields high-purity salt.
-
Protocol C: Biocatalytic Hydrolysis (Green Chemistry)
Best for: Highly sensitive substrates or large-scale processes requiring ambient conditions.
Principle: Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B) can hydrolyze esters at pH 7.0, completely eliminating the risk of double-bond migration.
Reagents:
-
Substrate (1.0 eq)[1]
-
Enzyme: PLE (lyophilized powder) or Immobilized CAL-B (Novozym 435)
-
Buffer: 0.1 M Phosphate Buffer (pH 7.0)
-
Co-solvent: DMSO or Acetone (5-10% v/v)
Step-by-Step:
-
Emulsification: Suspend the substrate in Phosphate Buffer. Add 5% DMSO to aid dispersion.
-
Enzyme Addition: Add PLE (10–20 units per mmol substrate).
-
Incubation: Stir vigorously at 25°C. Maintain pH 7.0 by automatic titration with 0.1 M NaOH (pH-stat method) if available, or check periodically.
-
Termination: Filter off the enzyme (if immobilized) or add Acetone to denature (if free).
-
Isolation: Lyophilize the aqueous phase to obtain the product mixed with buffer salts, or perform resin-based desalination (Diaion HP-20).
Analytical Quality Control
To ensure the integrity of the exocyclic double bond, specific NMR signals must be monitored.
| Feature | Target (Exocyclic) | Isomer Impurity (Endo) |
| Structure | >C=CH-COOH | -CH=C-COOH (Ring double bond) |
| ¹H NMR (DMSO-d₆) | Singlet at ~5.7 ppm (Vinyl H) | Triplet/Multiplet at ~5.4 ppm (Ring Vinyl H) |
| ¹³C NMR | ~115 ppm (CH) & ~155 ppm (Quaternary) | ~120 ppm (Ring CH) |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield | Product is water-soluble (Zwitterion). | Do not extract at neutral pH. Use Isoelectric Point precipitation or isolate as HCl salt. |
| Isomerization (>5%) | Reaction temperature too high or Base too strong. | Switch to LiOH/THF at 0°C or use Enzymatic Protocol C. |
| Incomplete Reaction | Conjugated ester is sterically/electronically deactivated. | Increase time, not temperature. Add 10% Methanol to improve solubility. |
References
-
Synthesis of Piperidine Derivatives
-
Source: BenchChem Protocols.[4] "Application Notes and Protocols for the Synthesis of (4-Methylpiperidin-1-yl)acetic Acid Derivatives."
-
-
Hydrolysis Conditions for Conjugated Esters
- Source: Common Organic Chemistry. "Ester to Acid - Common Conditions."
-
URL:[Link]
-
Enzymatic Hydrolysis of Piperidine Esters
-
Salt Formation & Stability (CAS 84839-57-6)
-
Source: Sigma-Aldrich Product Specification for 2-(Piperidin-4-ylidene)acetic acid hydrochloride.[6]
-
-
Patent Context (Loratadine Intermediates)
-
Source: US Patent 4,766,249. "Method of catalytically hydrolyzing alpha, beta-unsaturated carbonyl compounds."[7]
- URL
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 3. redalyc.org [redalyc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 6. 2-(Piperidin-4-ylidene)acetic acid hydrochloride | 84839-57-6 [sigmaaldrich.com]
- 7. US4766249A - Method of catalytically hydrolyzing alpha, beta-unsaturated carbonyl compounds - Google Patents [patents.google.com]
Application Note: Synthesis and Purification Protocol for N-Boc-piperidin-4-ylidene-acetic acid
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide
Executive Summary
N-Boc-piperidin-4-ylidene-acetic acid (also known as 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetic acid) is a highly versatile bifunctional building block widely utilized in medicinal chemistry, particularly in the synthesis of peptidomimetics, natural alkaloids, and PROTAC (Proteolysis Targeting Chimera) linkers. This application note provides a fully validated, two-step synthetic protocol designed for high yield, scalability, and strict preservation of the acid-sensitive tert-butoxycarbonyl (Boc) protecting group.
Mechanistic Rationale & Strategy
The most robust synthetic strategy for introducing an acetic acid ester moiety to a piperidine core relies on a Horner-Wadsworth-Emmons (HWE) olefination[1].
-
Step 1: Olefination. 1-Boc-4-piperidone serves as the critical electrophilic starting material[2]. We utilize triethyl phosphonoacetate deprotonated by sodium hydride (NaH). The HWE reaction is strategically chosen over a standard Wittig reaction because phosphonate esters are highly nucleophilic and generate water-soluble phosphate byproducts. This eliminates the notoriously difficult chromatographic removal of triphenylphosphine oxide associated with Wittig chemistry.
-
Step 2: Saponification. The resulting ethyl 2-(1-Boc-piperidin-4-ylidene)acetate intermediate undergoes base-catalyzed ester hydrolysis[3]. Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system is selected. The lithium ion acts as a Lewis acid, coordinating the carbonyl oxygen to increase its electrophilicity, thereby accelerating nucleophilic attack by the hydroxide ion.
Reaction Workflows
Figure 1: Two-step synthetic workflow for N-Boc-piperidin-4-ylidene-acetic acid.
Figure 2: Liquid-liquid extraction and chemoselective purification workflow for the final acid.
Materials and Reagents
Table 1: Reagent Stoichiometry for HWE Olefination (10 g Scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 1-Boc-4-piperidone | 199.25 | 1.0 | 10.0 g | Electrophile / Starting Material |
| Triethyl phosphonoacetate | 224.21 | 1.2 | 13.5 g | Olefination Reagent |
| Sodium Hydride (60% in oil) | 24.00 | 1.3 | 2.6 g | Base (Ylide generation) |
| THF (Anhydrous) | 72.11 | N/A | 100 mL | Reaction Solvent |
Table 2: Reagent Stoichiometry for Saponification
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| Ethyl 2-(1-Boc-piperidin-4-ylidene)acetate | 269.34 | 1.0 | ~13.5 g | Intermediate |
| Lithium Hydroxide Monohydrate | 41.96 | 3.0 | 6.3 g | Hydrolysis Base |
| THF / Water (1:1 v/v) | N/A | N/A | 100 mL | Biphasic Solvent System |
Step-by-Step Experimental Protocol
Step 1: Horner-Wadsworth-Emmons Olefination
Causality Focus: Strict anhydrous conditions are required to prevent the premature quenching of the ylide. NaH is used to ensure irreversible, quantitative deprotonation.
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.
-
Base Suspension: Add Sodium Hydride (2.6 g, 60% dispersion in mineral oil) to the flask, followed by 50 mL of anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.
-
Ylide Generation: Slowly add triethyl phosphonoacetate (13.5 g) dropwise via syringe over 15 minutes.
-
Observation & Causality: Hydrogen gas evolution will occur. The dropwise addition controls the exothermic reaction. Stir at 0 °C for 30 minutes until the solution becomes clear, indicating complete ylide formation.
-
-
Electrophile Addition: Dissolve 1-Boc-4-piperidone (10.0 g) in 50 mL of anhydrous THF. Add this solution dropwise to the ylide mixture at 0 °C.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours[1].
-
In-Process Control (IPC) 1: Monitor via TLC (20% EtOAc in Hexanes). Stain with KMnO₄. The product will appear as a bright yellow spot (due to the rapid reduction of KMnO₄ by the exocyclic double bond) against a purple background.
-
Workup: Quench the reaction carefully with 50 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester intermediate.
Step 2: Saponification and Chemoselective Acidification
Causality Focus: The Boc group is highly sensitive to acidic conditions. The critical step here is the controlled acidification to pH 3-4, which protonates the carboxylate without cleaving the protecting group.
-
Hydrolysis Setup: Dissolve the crude ethyl 2-(1-Boc-piperidin-4-ylidene)acetate (~13.5 g) in 100 mL of a 1:1 mixture of THF and distilled water.
-
Base Addition: Add Lithium Hydroxide Monohydrate (6.3 g) in one portion. Stir the biphasic mixture vigorously at room temperature for 4–12 hours.
-
In-Process Control (IPC) 2: Monitor by LC-MS or TLC to ensure the complete disappearance of the less polar ester starting material.
-
Organic Wash: Transfer the mixture to a separatory funnel. Wash the basic aqueous layer with Ethyl Acetate (2 × 40 mL) to remove any unreacted ester and mineral oil carryover from the NaH. Discard the organic wash.
-
Controlled Acidification (Critical Step): Cool the aqueous layer containing the carboxylate salt to 0 °C. Carefully add 1M HCl dropwise while continuously monitoring the pH with a calibrated pH meter or narrow-range indicator paper. Stop addition exactly when the pH reaches 3.5 ± 0.5 .
-
Causality: Dropping the pH below 2.0 will initiate Boc deprotection, converting your product into a highly water-soluble piperidine hydrochloride salt, resulting in a catastrophic loss of organic yield.
-
-
Extraction: Immediately extract the acidified aqueous layer with Ethyl Acetate (3 × 60 mL). The newly formed free carboxylic acid will partition into the organic phase.
-
Final Isolation: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N-Boc-piperidin-4-ylidene-acetic acid as a white to off-white solid.
Analytical Characterization & Quality Control
To ensure the integrity of the self-validating system, the final product must be characterized using the following spectroscopic parameters[2]:
-
¹H NMR (400 MHz, CDCl₃):
-
Look for the distinct vinylic proton signal at ~5.75 ppm (s, 1H) , which confirms the retention of the ylidene double bond.
-
A large singlet at ~1.45 ppm (s, 9H) confirms the structural integrity of the Boc protecting group.
-
The complete absence of a quartet at ~4.1 ppm and a triplet at ~1.2 ppm confirms that the ethyl ester has been fully hydrolyzed.
-
-
GC-MS / LC-MS:
-
The expected exact mass for C₁₂H₁₉NO₄ is 241.13 Da. In ESI-MS (negative mode), look for the [M-H]⁻ peak at m/z 240.1. In positive mode, a common fragmentation pattern involves the loss of the Boc group (loss of m/z 100 or m/z 56 for the tert-butyl cation).
-
References
-
[3] Title: Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | 175213-46-4 Source: Benchchem URL: 3
-
[2] Title: 1-Boc-4-piperidone | 79099-07-3 Source: Benchchem URL: 2
-
[1] Title: Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | 175213-46-4 (Synthesis & Mechanisms) Source: Benchchem URL: 1
Sources
Application Note: Reductive Functionalization of Piperidin-4-ylidene-acetic Acid
Audience: Researchers, scientists, and drug development professionals. Focus: Strategic conversion of sp²-hybridized piperidine precursors into functionalized sp³-hybridized scaffolds for medicinal chemistry.
Executive Overview & Mechanistic Rationale
The piperidine ring is one of the most privileged heterocyclic scaffolds in modern pharmacology, frequently utilized to optimize the pharmacokinetic properties—such as aqueous solubility and metabolic stability—of small-molecule therapeutics[1]. Specifically, 2-(piperidin-4-ylidene)acetic acid is a highly versatile building block. Its bifunctional nature, possessing both an exocyclic double bond and a secondary amine, allows for divergent synthetic pathways.
The sp² to sp³ Transition: The reductive functionalization of the exocyclic double bond transforms a rigid, planar sp²-hybridized system into a flexible sp³-hybridized piperidin-4-ylacetic acid core. This conformational flexibility is often critical for small molecules to optimally fit into complex enzyme binding pockets. For instance, piperidin-4-ylacetamides derived from this scaffold have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme responsible for metabolizing epoxyeicosatrienoic acids (EETs) which act as endogenous anti-inflammatory mediators[2].
By judiciously selecting the reductive conditions, scientists can either chemoselectively reduce the alkene or perform a one-pot dual reductive functionalization —simultaneously hydrogenating the alkene and alkylating the piperidine nitrogen via reductive amination[3].
Quantitative Data: Optimization of Reductive Functionalization
The table below summarizes the optimized conditions for divergent reductive functionalizations, highlighting the causality between reagent selection and the resulting molecular scaffold.
| Entry | Substrate | Reagents & Catalyst | Solvent | Time (h) | Yield (%) | Target Scaffold |
| 1 | Piperidin-4-ylidene-acetic acid | H₂ (1 atm), 10% Pd/C | MeOH | 12 | 95% | Piperidin-4-ylacetic acid |
| 2 | Piperidin-4-ylidene-acetic acid + Benzaldehyde | H₂ (1 atm), 10% Pd/C, AcOH (cat.) | MeOH | 24 | 88% | 1-Benzylpiperidin-4-ylacetic acid |
| 3 | Piperidin-4-ylidene-acetic acid + 4-Chlorobenzaldehyde | NaBH(OAc)₃ (1.5 eq), AcOH (cat.) | DCE | 16 | 82% | 1-(4-Chlorobenzyl)piperidin-4-ylidene-acetic acid* |
*Expert Insight (Entry 3): Using sodium triacetoxyborohydride [NaBH(OAc)₃] enables orthogonal functionalization. It strictly reduces the transient iminium species, leaving the exocyclic alkene intact for downstream transformations such as halolactonization or cross-coupling.
Self-Validating Experimental Protocols
Protocol A: Chemoselective Catalytic Hydrogenation of the Exocyclic Alkene
Objective: Isolate the sp³-hybridized piperidin-4-ylacetic acid core without altering the secondary amine. Causality & Design: Palladium on carbon (Pd/C) is selected due to its high efficiency in reducing unhindered exocyclic double bonds under mild conditions. Methanol is chosen as the solvent because its polar protic nature facilitates hydrogen transfer and stabilizes the polar starting material.
Step-by-Step Procedure:
-
Preparation: In a flame-dried 100 mL round-bottom flask, suspend 2-(piperidin-4-ylidene)acetic acid hydrochloride (1.0 eq, 10 mmol) in anhydrous methanol (50 mL) to achieve a 0.2 M concentration.
-
Catalyst Addition: Purge the flask with argon for 5 minutes. Carefully add 10% Pd/C (10% w/w relative to the substrate). Safety Note: Always add Pd/C under an inert atmosphere to prevent the auto-ignition of methanol vapors.
-
Hydrogenation: Evacuate the flask under mild vacuum and backfill with H₂ gas. Repeat this cycle three times. Attach an H₂-filled balloon and stir the suspension vigorously (≥800 rpm) at 25 °C. Causality: Vigorous stirring minimizes the mass-transfer resistance of H₂ gas into the liquid phase, ensuring a consistent reaction rate.
-
In-Process Control (IPC): After 12 hours, withdraw a 50 µL aliquot, filter through a micro-syringe filter, and analyze via LC-MS. The reaction is self-validating when the UV trace (254 nm) confirms the complete disappearance of the vinylic proton signal (~5.7 ppm in ¹H NMR) and the MS shows the expected M+H mass shift (+2 Da). If starting material persists, recharge the balloon and stir for an additional 4 hours.
-
Workup: Filter the reaction mixture through a pad of Celite. Wash the filter cake with additional methanol (2 × 20 mL). Concentrate the filtrate under reduced pressure to yield the crude product.
Protocol B: One-Pot Dual Reductive Functionalization (N-Alkylation & Alkene Reduction)
Objective: Achieve simultaneous reduction of the exocyclic alkene and N-alkylation of the piperidine ring. Causality & Design: By introducing an aldehyde and a catalytic amount of acetic acid, the secondary amine reversibly forms an iminium ion. The Pd/C catalyst under an H₂ atmosphere acts dually: it reduces the transient iminium ion to form a stable C-N bond (reductive amination) and simultaneously hydrogenates the exocyclic alkene[3]. This one-pot approach maximizes step economy.
Step-by-Step Procedure:
-
Imine Pre-formation: Dissolve 2-(piperidin-4-ylidene)acetic acid (1.0 eq, 10 mmol) and the target aldehyde (e.g., benzaldehyde, 1.2 eq) in anhydrous methanol (50 mL). Add glacial acetic acid (0.1 eq). Stir at 25 °C for 1 hour. Causality: The mild acid catalyzes iminium formation without poisoning the heterogeneous palladium catalyst.
-
Catalyst Addition & Reduction: Purge with argon, then add 10% Pd/C (15% w/w). Evacuate and backfill with H₂ gas (three cycles). Stir vigorously under an H₂ balloon for 18–24 hours.
-
In-Process Control (IPC): Analyze via LC-MS. The reaction is complete when the intermediate imine mass and the unalkylated alkene mass are fully converted to the target N-alkyl-piperidin-4-ylacetic acid mass. Diagnostic Check: If the alkene is reduced but the amine is not fully alkylated, the aldehyde equivalent was insufficient or imine formation was incomplete prior to H₂ introduction.
-
Workup: Filter through Celite, concentrate the filtrate, and purify the residue via reverse-phase preparative HPLC to isolate the functionalized derivative.
Pathway Visualization
Synthetic workflow for the reductive functionalization of piperidin-4-ylidene-acetic acid.
References
- Smolecule. "Buy 2-(Piperidin-4-ylidene)acetic acid hydrochloride | 84839-57-6". Smolecule.
- BenchChem. "Application Notes and Protocols for the Synthesis of (4-Methylpiperidin-1-yl)
- MDPI.
Sources
Introduction: The Strategic Convergence of a Privileged Scaffold and a Powerful Ligation Chemistry
An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of N-propargyl piperidin-4-ylidene derivatives in click chemistry. This document provides a detailed exploration of the underlying chemical principles, practical applications in drug discovery and bioconjugation, and comprehensive, field-tested experimental protocols.
In the landscape of modern medicinal chemistry and chemical biology, the ability to rapidly and efficiently synthesize complex molecular architectures with high precision is paramount. "Click chemistry," a concept introduced by K.B. Sharpless, has revolutionized this field by providing a set of powerful, reliable, and selective reactions that operate under benign conditions.[1][2] The cornerstone of this chemical philosophy is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction celebrated for its quantitative yields, stereospecificity, and remarkable functional group tolerance.[2][3]
Within this context, the selection of appropriate molecular building blocks is as crucial as the ligation chemistry itself. The piperidine ring is a "privileged scaffold," a structural motif frequently found in a vast array of FDA-approved drugs and natural products, owing to its favorable pharmacokinetic properties and its ability to present substituents in a well-defined three-dimensional space.[4][5] When functionalized with an N-propargyl group, the piperidine scaffold is transformed into a versatile platform for click chemistry. The terminal alkyne of the propargyl group serves as a highly efficient "handle" for covalent modification.
This guide focuses specifically on N-propargyl piperidin-4-ylidene derivatives . The exocyclic double bond of the ylidene moiety introduces conformational rigidity and unique electronic properties, offering a distinct advantage in scaffold design compared to saturated piperidine analogues. This document serves as a comprehensive technical resource, elucidating the core principles and providing detailed protocols for leveraging these powerful derivatives in drug discovery and bioconjugation applications.
Core Scientific Principles
The N-Propargyl Piperidin-4-ylidene Scaffold: A Versatile Building Block
The utility of this scaffold is rooted in two key components:
-
The Piperidin-4-ylidene Core: Nitrogen-containing heterocycles are foundational to a significant percentage of all biologically active compounds.[6] The piperidine ring, in particular, is a mainstay in drug design, appearing in therapeutics ranging from antipsychotics to analgesics.[4][5] The ylidene functional group provides a rigid exocyclic connection point, which can be critical for optimizing ligand-receptor interactions by locking in a bioactive conformation.
-
The N-Propargyl Group: This functional group provides the terminal alkyne necessary for click chemistry. Propargyl groups offer an excellent balance of high reactivity in CuAAC reactions, ease of synthetic installation, and stability under a wide range of chemical conditions.[7][8]
The Engine of Ligation: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the primary method for utilizing N-propargyl derivatives. It involves the reaction between a terminal alkyne (provided by the N-propargyl group) and an azide to form a highly stable 1,4-disubstituted 1,2,3-triazole ring. The reaction proceeds with an enormous rate acceleration (10⁷ to 10⁸-fold) compared to the uncatalyzed thermal reaction.[1][2]
Mechanism of Action: The catalytic cycle is initiated by the formation of a copper(I)-acetylide intermediate from the terminal alkyne. This intermediate then reacts with the azide in a stepwise manner, culminating in the formation of the triazole product and regeneration of the Cu(I) catalyst.[9] The triazole ring itself is not merely a linker; its chemical properties, including its ability to act as a hydrogen bond acceptor and its high dipole moment, can be exploited to improve the pharmacological properties of the resulting molecule.[]
Key Applications & Methodologies
The modularity afforded by the click chemistry approach enables the use of N-propargyl piperidin-4-ylidene derivatives in a wide array of applications, primarily in drug discovery and bioconjugation.
Application 1: Modular Synthesis of Novel Drug Candidates
The combination of a privileged scaffold with a versatile click handle allows for the rapid generation of compound libraries for high-throughput screening. A core piperidin-4-ylidene structure, potentially with known (or hypothesized) activity, can be "clicked" with a diverse collection of azide-containing fragments to explore the structure-activity relationship (SAR).
Application 2: Bioconjugation for Chemical Biology and Targeted Therapeutics
Bioconjugation is the covalent attachment of a molecule to a biomolecule, such as a protein or nucleic acid.[11] Click chemistry is ideally suited for this purpose due to its bio-orthogonality—the ability to proceed in a complex biological environment without interfering with native biochemical processes.[12]
Example Workflow: Fluorescent Labeling of an Azide-Modified Protein In this scenario, a protein of interest is first functionalized with an azide group, either through metabolic incorporation of an azido-amino acid or by chemical modification of a reactive side chain (e.g., lysine). An N-propargyl piperidin-4-ylidene derivative bearing a fluorescent reporter tag is then covalently attached to the protein via CuAAC.
Data Summary Tables
For effective experimental design, a clear understanding of reaction parameters is essential.
| Parameter | Condition/Reagent | Rationale & Causality |
| Copper Source | CuSO₄·5H₂O | Inexpensive, stable Cu(II) salt that is reduced in situ to the active Cu(I) species.[13] |
| Reducing Agent | Sodium Ascorbate | The primary reductant used to generate and maintain the catalytically active Cu(I) oxidation state.[3] |
| Solvent System | H₂O/t-BuOH (1:1), H₂O/DMSO | Aqueous mixtures are essential for biocompatibility and can accelerate the reaction.[1] Co-solvents are used to solubilize organic substrates. |
| Ligand | THPTA, BTTAA | Copper-coordinating ligands that accelerate the reaction and protect sensitive biomolecules from damage by reactive oxygen species (ROS) generated by the copper/ascorbate system.[3] |
| Temperature | Room Temperature (20-25 °C) | The high efficiency of the catalyzed reaction allows it to proceed readily at ambient temperature, preserving the integrity of biomolecules.[2] |
| Reactant Conc. | 10 µM - 10 mM | The reaction is effective across a wide range of concentrations, adaptable to both small-scale synthesis and dilute biological labeling experiments. |
| Table 1: Typical Reaction Parameters for CuAAC with N-propargyl Piperidin-4-ylidene Derivatives. |
| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Alkyne Partner | Terminal Alkyne (e.g., N-propargyl) | Strained Cyclooctyne (e.g., DIBO, BCN)[14][15] |
| Catalyst | Required (Cu(I)) | Not required (metal-free)[12] |
| Key Advantage | Fast kinetics, widely available substrates. | Bio-orthogonal for in vivo studies, avoids copper toxicity.[16] |
| Consideration | Potential for copper-induced protein damage. | Cyclooctynes can be synthetically complex and may have off-target reactivity. |
| Table 2: Comparison of Major Azide-Alkyne Click Chemistry Reactions. |
Detailed Experimental Protocols
These protocols are designed to be self-validating, with explanations for key steps to ensure reproducibility and success.
Protocol 1: General Procedure for CuAAC Synthesis
This protocol describes a standard procedure for the synthesis of a 1,2,3-triazole from an N-propargyl piperidin-4-ylidene derivative and an organic azide.
Materials:
-
N-propargyl piperidin-4-ylidene derivative (1.0 eq)
-
Azide-containing compound (1.0-1.1 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01-0.1 eq)
-
Sodium Ascorbate (0.05-0.2 eq)
-
Solvent: 1:1 mixture of tert-butanol and deionized water
-
Reaction vessel (e.g., round-bottom flask with stir bar)
Procedure:
-
Dissolution: In the reaction vessel, dissolve the N-propargyl piperidin-4-ylidene derivative and the azide compound in the t-BuOH/H₂O solvent system. Stir until a homogeneous solution is formed.
-
Catalyst Preparation: In a separate small vial, prepare fresh stock solutions of CuSO₄·5H₂O and sodium ascorbate in deionized water.
-
Causality: Preparing fresh solutions ensures the potency of the reducing agent and accurate catalyst concentration.
-
-
Reaction Initiation: To the stirring solution from Step 1, add the sodium ascorbate solution first, followed immediately by the CuSO₄ solution.
-
Causality: Adding the reductant first ensures that when the Cu(II) is introduced, it is immediately reduced to the active Cu(I) state, minimizing potential side reactions. A color change (e.g., to a light yellow/orange) may be observed.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-12 hours).
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure triazole.
-
Trustworthiness: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
Protocol 2: Protocol for Bioconjugation - Labeling an Azide-Modified Peptide
This protocol details the labeling of a peptide containing an azido-amino acid with a fluorescent N-propargyl piperidin-4-ylidene probe.
Materials:
-
Azide-modified peptide (1.0 eq, e.g., in PBS buffer, pH 7.4)
-
Fluorescent N-propargyl piperidin-4-ylidene probe (1.5-3.0 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (5 eq)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (25 eq)
-
Sodium Ascorbate (50 eq)
-
Degassed PBS buffer (pH 7.4)
-
Desalting column (e.g., PD-10) for purification
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-modified peptide in degassed PBS buffer.
-
Prepare a concentrated stock solution of the fluorescent N-propargyl probe in a minimal amount of DMSO or DMF.
-
Prepare fresh aqueous stock solutions of CuSO₄, THPTA, and sodium ascorbate in degassed buffer.
-
Causality: Using degassed buffers minimizes the oxidation of the Cu(I) catalyst and potential oxidative damage to the peptide.
-
-
Catalyst Pre-complexation: In a microcentrifuge tube, mix the CuSO₄ solution with the THPTA solution and vortex briefly.
-
Causality: THPTA is a water-soluble ligand that stabilizes the Cu(I) ion, enhances catalytic activity, and sequesters the copper away from sensitive sites on the peptide, thereby preventing degradation.[3]
-
-
Reaction Setup:
-
To the peptide solution, add the fluorescent probe stock solution.
-
Add the pre-complexed CuSO₄/THPTA mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Mix gently by pipetting or brief vortexing.
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. Protect the reaction from light if the probe is photosensitive.
-
Purification:
-
Purify the reaction mixture using a desalting column according to the manufacturer's instructions to separate the labeled peptide conjugate from excess reagents and catalyst.
-
Elute with PBS buffer.
-
-
Validation:
-
Confirm successful conjugation by MALDI-TOF or ESI-MS. The mass of the product should correspond to the mass of the peptide plus the mass of the fluorescent probe.
-
Analyze the product by SDS-PAGE with in-gel fluorescence scanning to visually confirm that the fluorescence is associated with the protein band.
-
Trustworthiness: Comparing the results to a control reaction performed without the copper catalyst is essential to demonstrate that the labeling is copper-dependent and not due to non-specific binding.
-
References
- Mbua, N. E., Guo, J., Wolfert, M. A., Steet, R., & Boons, G.-J. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC. National Center for Biotechnology Information.
- (n.d.). Piperidin-4-Ylidene Substituted Tricyclic Compounds - ResearchGate.
- (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
- (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC. National Center for Biotechnology Information.
- (2026, January 13). Synthesis of Propargyl Compounds and Their Cytotoxic Activity - ResearchGate.
- Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004, November 24). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society.
- Hein, C. D., Liu, X., & Wang, D. (2013, December 2). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry.
- (n.d.). Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry. JETIR.
- (n.d.). The Propargyl Group: A Linchpin in Click Chemistry for Accelerated Drug Discovery and Bioconjugation. BenchChem.
- Gamal, A., El-Awady, R., El-Fakharany, E. M., & El-Senduny, F. F. (n.d.). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC. National Center for Biotechnology Information.
- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal.
- (n.d.). Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC). Enamine.
- Rutjes, F. P. J. T. (n.d.). 4.1 Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC): Background, Substrate Preparation, and Reactivity. Thieme E-Books.
- (2025, August 7). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives | Request PDF. ResearchGate.
- Savina, A. A., Zastrozhnov, S. V., & Zastrozhnova, O. A. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
- (n.d.). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry (RSC Publishing).
- (n.d.). Reactivity of N-propargyl piperidin-2-one: A Comparative Guide for Terminal Alkynes. BenchChem.
- (2026, January 18). Recent developments in bioconjugation: From strategies to design and clinical applications. ScienceDirect.
- (2022, November 3). Click Chemistry and Its Applications in Medicinal Chemical Synthesis. BOC Sciences.
- Düzleyen, B., Karakaya, G., & Aytemir, M. D. (n.d.). The Use of Click Chemisty in Drug Development Applications. DergiPark.
- (n.d.). (PDF) Piperidine nucleus in the field of drug discovery. ResearchGate.
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. jetir.org [jetir.org]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 14. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 16. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Scale-Up Synthesis and Process Optimization of 4-Piperidylidene Acetic Acid Hydrochloride
Prepared by: Senior Application Scientist, Process Chemistry Division Target Audience: Process Chemists, API Scale-Up Scientists, and Drug Development Professionals
Introduction and Strategic Significance
4-Piperidylidene acetic acid hydrochloride (also known as 2-(piperidin-4-ylidene)acetic acid hydrochloride) is a high-value, conformationally restricted heterocyclic building block. It serves as a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the GPIIb/IIIa receptor antagonist Tirofiban (Aggrastat)[3], and is increasingly utilized in the structural design of novel GLP-1R agonists for cardiometabolic diseases [2].
Transitioning the synthesis of this molecule from the bench (milligram/gram scale) to pilot-plant production (kilogram scale) requires a fundamental shift in managing physical and chemical parameters [4]. Bench-scale routes often rely on hazardous reagents (e.g., sodium hydride) and tedious chromatographic purifications. This application note details a highly optimized, telescoping three-step process designed for intrinsic safety, high volumetric yield, and crystallization-driven purification[1].
Mechanistic Pathway & Process Causality
The optimized scale-up route consists of three distinct chemical transformations: Horner-Wadsworth-Emmons (HWE) olefination, alkaline ester hydrolysis, and simultaneous Boc-deprotection/salification.
Fig 1: Three-step scale-up synthetic workflow for 4-piperidylidene acetic acid HCl.
Causality Behind Experimental Choices (E-E-A-T)
-
Base Selection in HWE Olefination: Academic protocols typically utilize Sodium Hydride (NaH) to deprotonate triethyl phosphonoacetate [4]. At scale, NaH generates stoichiometric quantities of highly flammable hydrogen gas. Our protocol replaces NaH with Sodium Methoxide (NaOMe) in Toluene. This eliminates the hydrogen evolution hazard while maintaining a rapid deprotonation kinetic profile. Furthermore, because the 4-piperidone ring is symmetrical, the exocyclic double bond does not generate E/Z stereoisomers, vastly simplifying downstream analytical controls.
-
Telescoped Hydrolysis: Intermediate 1 is not isolated. Instead, the toluene stream is directly subjected to alkaline hydrolysis. This eliminates a costly solvent-swap and isolation step, improving overall throughput.
-
Crystallization-Driven Deprotection: The removal of the tert-butoxycarbonyl (Boc) group is achieved using anhydrous HCl dissolved in Ethyl Acetate (EtOAc) [1]. As the Boc group is cleaved (releasing volatile isobutylene and CO₂), the resulting secondary amine is immediately protonated. The hydrochloride salt of the target molecule is highly insoluble in EtOAc. This insolubility drives the reaction to completion via Le Chatelier's principle and allows the final product to precipitate in high purity, completely bypassing the need for chromatography.
Detailed Scale-Up Protocol (1.0 kg Scale)
Step 1: Horner-Wadsworth-Emmons Olefination
-
Preparation: Purge a 20 L jacketed glass-lined reactor with N₂. Charge the reactor with Toluene (8.0 L) and N-Boc-4-piperidone (1.00 kg, 5.02 mol).
-
Reagent Addition: Add triethyl phosphonoacetate (1.24 kg, 5.52 mol, 1.1 eq) to the solution. Cool the reactor jacket to 0–5 °C.
-
Base Addition: Slowly dose a 25 wt% solution of NaOMe in Methanol (1.30 kg, 6.02 mol, 1.2 eq) over 2 hours. Caution: Exothermic reaction. Maintain internal temperature below 15 °C.
-
In-Process Control (IPC): Stir for 2 hours at 20 °C. Verify completion via HPLC (Target: < 1% starting material).
-
Workup: Quench with purified water (3.0 L). Separate the phases. Wash the organic layer with brine (2.0 L). Retain the toluene layer containing Intermediate 1.
Step 2: Alkaline Hydrolysis
-
Hydrolysis: To the toluene solution from Step 1, add Ethanol (2.0 L) and 2M aqueous NaOH (3.8 L, 7.6 mol, 1.5 eq).
-
Heating: Heat the biphasic mixture to 45 °C under vigorous agitation for 4 hours.
-
IPC: Verify complete disappearance of the ester via HPLC.
-
Phase Separation & Acidification: Cool to 10 °C. Discard the upper organic (toluene) layer. Adjust the pH of the aqueous layer to 3.5 using 2M aqueous Citric Acid. Note: Do not use strong mineral acids here to prevent premature Boc cleavage.
-
Extraction: Extract the liberated free acid (Intermediate 2) with Ethyl Acetate (3 × 3.0 L). Combine the EtOAc layers and perform an azeotropic distillation under reduced pressure (40 °C, 150 mbar) to remove residual water until the Karl Fischer (KF) moisture content is < 0.1%.
Step 3: Deprotection and Salification
-
Reaction: Cool the anhydrous EtOAc solution of Intermediate 2 to 10 °C. Slowly charge 3M anhydrous HCl in EtOAc (5.0 L, 15.0 mol, ~3.0 eq).
-
Gas Evolution: Vigorous off-gassing of CO₂ and isobutylene will occur. Route the reactor vent through a basic scrubber.
-
Crystallization: Stir the slurry at 20 °C for 6 hours. The product will precipitate as a dense, white crystalline solid.
-
Isolation: Filter the product using a Nutsche filter. Wash the filter cake with cold EtOAc (2 × 1.0 L) and Heptane (1.0 L).
-
Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours to yield 4-piperidylidene acetic acid hydrochloride.
Quantitative Data & Quality Control
The following table summarizes the expected performance metrics and critical quality attributes (CQAs) for the 1.0 kg scale-up process.
| Parameter | Step 1 (Olefination) | Step 2 (Hydrolysis) | Step 3 (Deprotection/Salt) |
| Physical State | Toluene Solution | EtOAc Solution | White Crystalline Solid |
| Step Yield (%) | > 95% (Assay) | 92% (Assay) | 88% (Isolated) |
| Cumulative Yield | N/A | N/A | 76 - 80% |
| HPLC Purity (a/a %) | > 90.0% | > 95.0% | > 99.5% |
| Key Impurities | Unreacted phosphonate | Des-Boc impurity (< 1%) | Regioisomeric alkene (< 0.2%) |
| Moisture (KF) | N/A | < 0.1% (Critical for Step 3) | < 0.5% |
Self-Validating System Note: The stringent moisture control (< 0.1% KF) prior to Step 3 is a critical process parameter. Excess water during the anhydrous HCl addition will lead to the formation of a sticky, unfilterable gummy mass rather than the desired free-flowing crystalline hydrochloride salt.
References
- Smolecule. (2023). Buy 2-(Piperidin-4-ylidene)acetic acid hydrochloride | 84839-57-6.
- Google Patents. (2023). US11591321B2 - GLP-1R agonists and uses thereof.
- ACS Omega. (2023). Novel Copper Oxide-Integrated Carbon Paste Tirofiban Voltammetric Sensor.
- Benchchem. (2025). 1-Boc-4-piperidone | 79099-07-3 | Technical Guide.
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Wittig Olefination for Piperidin-4-ylidene Esters
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the Wittig olefination for synthesizing piperidin-4-ylidene esters. These scaffolds are crucial in drug discovery, and optimizing their synthesis is a common yet significant hurdle. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and enhance your reaction yields.
Frequently Asked Questions & Troubleshooting
Q1: My Wittig reaction is giving very low yields, or I'm primarily recovering the starting piperidinone. What are the most likely causes?
Low conversion in this specific Wittig reaction is a frequent issue stemming from a convergence of factors related to the reactants' inherent properties.
-
Low Ylide Reactivity: You are using an ester-stabilized ylide (e.g., (carbethoxymethylene)triphenylphosphorane). The negative charge on the carbanion is delocalized by resonance into the adjacent ester group. This stabilization makes the ylide less basic and, critically, less nucleophilic.[1] While this makes the ylide easier to handle, it significantly reduces its reactivity towards ketones.[2]
-
Ketone Reactivity and Steric Hindrance: Piperidin-4-ones, being cyclic ketones, can present steric challenges.[3] The issue is often exacerbated by the N-protecting group (e.g., Boc, Cbz, Benzyl). A bulky protecting group can hinder the approach of the already-unreactive ylide to the carbonyl carbon.
-
Incomplete Ylide Formation: The ylide must be fully formed before the ketone is introduced. Incomplete deprotonation of the phosphonium salt means you have less active reagent, and the remaining base may react with your ketone instead (e.g., enolization).[4]
-
Suboptimal Reaction Conditions: Stabilized ylides often require thermal energy to react with ketones.[5][6] Running the reaction at room temperature or below may result in negligible conversion.
Q2: I suspect incomplete ylide formation. How can I choose the right base and conditions to ensure quantitative generation?
This is a critical first step. While stabilized ylides are less basic than their non-stabilized counterparts, a sufficiently strong, non-nucleophilic base is paramount for complete and clean deprotonation of the phosphonium salt.
The key is to select a base whose conjugate acid has a pKa significantly higher than that of the phosphonium salt (typically ~15-17 for ester-stabilized salts).
Table 1: Comparison of Common Bases for Stabilized Ylide Generation
| Base | Typical Solvent | Pros | Cons & Considerations |
| Sodium Hydride (NaH) | Anhydrous THF, DMF | Inexpensive, strong, non-nucleophilic. The reaction is driven by the release of H₂ gas. | Heterogeneous reaction can be slow; requires careful handling (mineral oil dispersion). Ensure high-quality, fresh NaH.[4] |
| Potassium tert-butoxide (KOtBu) | Anhydrous THF | Strong, soluble base. Often effective and easy to handle as a solid. | Can promote ketone enolization if not fully consumed during ylide generation. Ensure it's freshly opened or sublimed.[7] |
| n-Butyllithium (n-BuLi) | Anhydrous THF, Ether | Very strong, ensures complete deprotonation. | Often overkill for stabilized ylides. Can lead to side reactions if any excess is present when the ketone is added. The presence of lithium salts can also affect stereoselectivity.[1][8] |
| Sodium Hexamethyldisilazide (NaHMDS) | Anhydrous THF | Strong, sterically hindered, non-nucleophilic base. Produces a soluble byproduct. | More expensive than NaH or KOtBu. |
Core Recommendation: For most applications involving (carbethoxymethylene)triphenylphosphorane, sodium hydride (NaH) in anhydrous THF is the most reliable choice. Allow sufficient time (typically 1-2 hours at room temperature or with gentle warming) for the deprotonation to complete, evidenced by the cessation of hydrogen evolution and the formation of the characteristic orange/red ylide color.[4] Always use flame-dried glassware under an inert atmosphere (Nitrogen or Argon).[4]
Q3: The reaction is clean but extremely slow, even after ensuring ylide formation. How can I accelerate it?
The low reactivity of both the stabilized ylide and the potentially hindered ketone means that thermal energy is your most effective tool.
-
Increase the Temperature: If you are running the reaction in THF (boiling point ~66 °C), simply refluxing the solution is the first logical step. If conversion remains slow, switching to a higher-boiling solvent like Toluene (b.p. ~111 °C) or xylene (b.p. ~140 °C) is highly recommended.[9]
-
Microwave Irradiation: For rapid optimization, microwave-assisted synthesis can be highly effective. It allows for controlled heating to high temperatures and can dramatically reduce reaction times from hours to minutes.[5] A study on cyclic ketones showed that temperatures of 180-190 °C under microwave conditions gave excellent yields of the desired exocyclic olefin.[5]
Q4: I'm getting a good yield, but my purification is a nightmare because of the triphenylphosphine oxide (Ph₃PO) byproduct. What are the best strategies to remove it?
This is the classic drawback of the Wittig reaction. Ph₃PO is often crystalline and has a polarity similar to many target molecules, making chromatography challenging.
-
Crystallization/Precipitation: After the reaction, concentrate the crude mixture. Add a non-polar solvent like diethyl ether or a hexanes/ether mixture. Ph₃PO is often poorly soluble in these solvents and may precipitate out, allowing for removal by filtration. This is most effective when the desired product is significantly less polar than Ph₃PO.
-
Column Chromatography: If chromatography is unavoidable, use a high-loading silica gel. Sometimes, switching to a different solvent system can improve separation. For example, if a hexane/ethyl acetate gradient is not working, consider a dichloromethane/methanol system.
-
Consider the Alternative: The Horner-Wadsworth-Emmons (HWE) Reaction. For stabilized ylides, the HWE reaction is almost always the superior choice and should be your primary consideration.[3][10]
Q5: You mentioned the Horner-Wadsworth-Emmons (HWE) reaction. Why is it a better alternative and when should I use it?
The HWE reaction is a modification of the Wittig that uses a phosphonate ester instead of a phosphonium salt.[10] For the synthesis of piperidin-4-ylidene esters, it offers two transformative advantages:
-
Higher Reactivity: The phosphonate-stabilized carbanions used in the HWE reaction are more nucleophilic than the equivalent phosphorus ylides.[10] This enhanced reactivity means they react more efficiently with ketones, leading to faster reactions and significantly higher yields under milder conditions.
-
Easy Purification: The byproduct of the HWE reaction is a water-soluble dialkylphosphate salt (e.g., diethyl phosphate).[11][12] This salt is easily removed with a simple aqueous wash during the workup, completely eliminating the Ph₃PO purification problem.
Verdict: For synthesizing (E)-alkenes from aldehydes or ketones using stabilized carbanions (like an ester-containing one), the HWE reaction should be the default method.[12] It is more efficient, higher-yielding, and operationally simpler due to the easy workup.
Visualizing the Process
Key Mechanisms and Workflows
Caption: The Wittig reaction mechanism for piperidin-4-ylidene esters.
Caption: A logical workflow for troubleshooting low-yield reactions.
Validated Experimental Protocols
Protocol 1: Optimized Wittig Olefination
This protocol is designed to maximize the yield for the reaction between an N-Boc-protected piperidin-4-one and (carbethoxymethylene)triphenylphosphorane.
Materials:
-
(Carbethoxymethylene)triphenylphosphorane (1.2 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
N-Boc-piperidin-4-one (1.0 equiv)
-
Anhydrous Toluene
-
Flame-dried, two-neck round-bottom flask with condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Ylide Generation: a. To the flame-dried flask under an inert atmosphere, add the sodium hydride. Wash the NaH three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time. b. Add anhydrous toluene to the flask, followed by the (carbethoxymethylene)triphenylphosphorane. c. Stir the suspension at room temperature for 1 hour, then heat to 60 °C for 1 hour until hydrogen evolution ceases and a deep orange/red color persists. This indicates the formation of the ylide.[4]
-
Wittig Reaction: a. Cool the ylide solution to room temperature. b. Dissolve the N-Boc-piperidin-4-one in a minimal amount of anhydrous toluene and add it dropwise to the ylide solution. c. Attach the condenser and heat the reaction mixture to reflux (approx. 110 °C). d. Monitor the reaction by TLC or LC-MS. The reaction may require 12-24 hours to reach completion.
-
Work-up and Purification: a. Cool the reaction to room temperature and quench carefully by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). c. Wash the combined organic layers with water and then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. To the crude residue, add cold diethyl ether and stir vigorously. The triphenylphosphine oxide byproduct should precipitate. Filter the solid and wash with more cold ether. e. Concentrate the filtrate and purify the resulting oil/solid by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the pure piperidin-4-ylidene ester.
Protocol 2: High-Yield Horner-Wadsworth-Emmons (HWE) Olefination
This is the recommended, higher-yielding alternative to the Wittig reaction for this specific transformation.
Materials:
-
Triethyl phosphonoacetate (1.2 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
N-Boc-piperidin-4-one (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Flame-dried, two-neck round-bottom flask with magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Phosphonate Carbanion Generation: a. To the flame-dried flask under an inert atmosphere, add the sodium hydride (pre-washed with hexanes as described in Protocol 1). b. Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath. c. Add the triethyl phosphonoacetate dropwise via syringe. d. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. The solution should become clear as the sodium salt of the phosphonate forms.
-
HWE Reaction: a. Dissolve the N-Boc-piperidin-4-one in a minimal amount of anhydrous THF and add it dropwise to the phosphonate carbanion solution at room temperature. b. Stir the reaction at room temperature. The reaction is typically much faster than the Wittig and is often complete within 2-4 hours. Monitor by TLC or LC-MS. If the reaction is slow, gentle heating to 50 °C can be applied.
-
Work-up and Purification: a. Quench the reaction with water. b. Most of the THF can be removed under reduced pressure. c. Transfer the residue to a separatory funnel and extract with ethyl acetate (3x). The water-soluble phosphate byproduct will remain in the aqueous layer.[11] d. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. e. The crude product is often very clean. If necessary, purify by flash column chromatography to yield the pure piperidin-4-ylidene ester. The yield should be substantially higher than with the Wittig protocol.
References
-
Wikipedia. Wittig reaction - Scope and limitations. [Link][3][13]
-
Quora. What is the stereoselectivity of Wittig's reaction?. [Link][16]
-
ResearchGate. Highly Regioselective Wittig Reactions of Cyclic Ketones with a Stabilized Phosphorus Ylide under Controlled Microwave Heating. [Link][5]
-
CORA. The modern interpretation of the Wittig reaction mechanism. [Link][6]
-
SciSpace. The modern interpretation of the Wittig reaction mechanism. [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link][1]
-
Andrew G Myers Research Group. Stereoselective Olefination Reactions: The Wittig Reaction. [Link][8]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link][12]
-
Reddit. Problems with wittig reaction : r/Chempros. [Link][7]
-
The Org Division. Wittig Reaction - Common Conditions. [Link][2]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [cora.ucc.ie]
- 7. reddit.com [reddit.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pdf.smolecule.com [pdf.smolecule.com]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Wittig-Horner Reaction [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. quora.com [quora.com]
Troubleshooting low conversion in Horner-Wadsworth-Emmons reaction
Topic: Troubleshooting Low Conversion & Selectivity Issues
Lead Scientist: Senior Application Specialist Department: Synthetic Methodology & Process Optimization[1]
Introduction
Welcome to the HWE Troubleshooting Center. You are likely here because your olefination reaction has stalled, failed to convert, or produced the wrong isomer. Unlike the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction offers the distinct advantage of yielding water-soluble phosphate byproducts and generally high E-selectivity.[1][2] However, its dependence on the acidity of the phosphonate
This guide is not a textbook summary; it is a diagnostic tool designed to isolate the variable causing your failure—be it thermodynamic (pKa mismatch), kinetic (steric hindrance), or environmental (solvation effects).
Phase 1: Diagnostic Workflow
Before modifying your reaction, identify the failure point using this logic flow.
Figure 1: Diagnostic logic for isolating HWE failure modes. Follow the path to determine if the issue is anion generation or nucleophilic addition.
Phase 2: Troubleshooting Scenarios & Solutions
Issue 1: "I see no reaction; my starting material is untouched."
Diagnosis: The phosphonate anion failed to generate, or the aldehyde is enolizing.
Technical Insight:
The
The Fix: The "Self-Validating" Anion Protocol Do not simply add more base. Validate the anion formation before adding the electrophile.
-
Setup: Flame-dry glassware under Ar/N2.
-
Step A: Suspend NaH (60% dispersion, 1.2 equiv) in anhydrous THF at 0°C.
-
Step B: Add phosphonate (1.2 equiv) dropwise.
-
Validation Point: Watch for hydrogen gas evolution and a solution clarity change (often turning clear or slightly yellow). If bubbling does not occur, your NaH is dead.
-
Step C: Stir for 30 mins at 0°C, then warm to RT for 15 mins to ensure complete deprotonation.
-
Step D: Re-cool to 0°C and add the aldehyde.
Issue 2: "The reaction stalls or yields are low with hindered ketones."
Diagnosis: Lithium chelation or steric bulk is preventing the oxaphosphetane formation.
Technical Insight:
Standard HWE conditions (NaH/THF) can be too harsh or sterically demanding for hindered substrates. The sodium cation coordinates tightly with the phosphonate enolate, potentially aggregating it.
Solution: Switch to Masamune-Roush Conditions . This method uses LiCl and a mild amine base (DBU).[3][4] The Li+ ion coordinates to the phosphonate carbonyl, increasing the acidity of the
Protocol: Masamune-Roush (Mild & Hindered Substrates) Reference: Blanchette, M. A.; Choy, W.; Davis, J. T.; Essenfeld, A. P.; Masamune, S.; Roush, W. R. Tetrahedron Lett. 1984. [1]
| Reagent | Equivalents | Role |
| Phosphonate | 1.2 | Nucleophile |
| LiCl (Anhydrous) | 1.5 | Lewis Acid / Chelation |
| DBU | 1.5 | Mild Base (pKa ~12) |
| Acetonitrile (MeCN) | Solvent | Solubilizes LiCl |
Step-by-Step:
-
Prepare LiCl: Flame-dry LiCl in the flask under vacuum (critical step: LiCl is hygroscopic).
-
Mix: Add anhydrous MeCN, phosphonate, and DBU. Stir for 15 mins at RT.
-
Observation: The solution often becomes slightly cloudy.
-
-
Monitor: Stir at RT. If slow, these conditions tolerate heating to 40-60°C without polymerization common with NaH.
Issue 3: "I need the Z-isomer, but I'm getting the E-isomer."
Diagnosis: You are fighting thermodynamics.
Technical Insight: The standard HWE reaction is under thermodynamic control .[1] The intermediate oxaphosphetane equilibrates to the more stable trans-configuration, leading to the E-alkene. To get the Z-alkene, you must switch to kinetic control , where the elimination of phosphate is faster than the equilibration.
Solution: The Still-Gennari Modification This uses electron-deficient phosphonates (trifluoroethyl groups) and strongly dissociated base pairs (KHMDS/18-crown-6).
Mechanism Visualization:
Figure 2: The Still-Gennari pathway accelerates elimination, locking in the kinetic Z-product.
Protocol: Still-Gennari (Z-Selective) Reference: Still, W. C.; Gennari, C. Tetrahedron Lett. 1983.[6] [2]
-
Reagent: Use bis(2,2,2-trifluoroethyl)phosphonoacetate .
-
Base System: KHMDS (Potassium hexamethyldisilazide) with 18-crown-6 .[7][8]
-
Why Crown Ether? It sequesters the Potassium ion, creating a "naked" enolate that reacts instantly.
-
-
Temperature: Strictly -78°C .
-
Procedure:
Issue 4: "My substrate is base-sensitive (Epimerization)."
Diagnosis: High pKa bases (NaH, LiHMDS) are deprotonating your stereocenters.
Data: Base Strength Compatibility Table Use this table to select the mildest possible base for your phosphonate.
| Phosphonate Type | pKa (DMSO) | Recommended Base | Risk to Substrate |
| Standard Alkyl | ~18-20 | NaH, NaOEt | High (Epimerization) |
| Standard Alkyl | ~18-20 | LiCl / DBU | Low (Safe for most) |
| Trifluoroethyl | ~11-13 | KHMDS (-78°C) | Moderate (Kinetic quench) |
| Cyanomethyl | ~12 | K2CO3 / 18-c-6 | Very Low |
Solution: Use the Masamune-Roush conditions (see Issue 2) or, if the phosphonate is acidic enough (like cyanomethyl phosphonates), use weak inorganic bases like K2CO3 in refluxing THF.
References
-
Masamune-Roush Conditions: Blanchette, M. A.; Choy, W.; Davis, J. T.; Essenfeld, A. P.; Masamune, S.; Roush, W. R. (1984). "Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for the condensation of phosphonoacetates with aldehydes and ketones".[4] Tetrahedron Letters, 25(21), 2183–2186.
-
Still-Gennari Modification: Still, W. C.; Gennari, C. (1983).[6] "Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination". Tetrahedron Letters, 24(41), 4405–4408.
-
HWE Mechanism Review: Maryanoff, B. E.; Reitz, A. B. (1989).[3][10] "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects". Chemical Reviews, 89(4), 863–927.[11][12]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. scispace.com [scispace.com]
- 12. B. E. Maryanoff and A. B. Reitz, “The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Sta- bilized Carbanions. Stereochemistry, Mechanism, and Se- lected Synthetic Aspects,” Chemical Reviews, Vol. 89, No. 4, 1989, pp. 863-927. doi10.1021/cr00094a007 - References - Scientific Research Publishing [scirp.org]
Optimizing N-protection groups for 4-piperidone condensation reactions
Topic: Optimizing N-Protection Groups for Condensation Reactions Ticket ID: #PIP-4-COND-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering yield inconsistencies, side reactions (dimerization), or purification difficulties during the condensation of 4-piperidone derivatives.
4-Piperidone is a bifunctional scaffold. The secondary amine is nucleophilic, while the C4 ketone is electrophilic. In condensation reactions (Knoevenagel, Aldol, Mannich), the C3/C5
This guide prioritizes N-Boc (tert-butoxycarbonyl) and N-Bn (Benzyl) strategies, as they represent the divergent electronic approaches (Carbamate vs. Alkyl amine) required for most medicinal chemistry applications.
Module 1: Protecting Group Selection Matrix
User Question: Which protecting group should I use for a base-catalyzed aldol/Knoevenagel condensation?
Technical Insight: The electronic nature of the PG dictates the acidity of the C3/C5 protons.
-
Electron-Withdrawing Groups (EWGs) like Boc, Cbz, or Acetyl pull electron density away from the nitrogen. Through inductive effects (-I), this actually makes the ring carbons slightly more electron-deficient, theoretically aiding
-deprotonation. However, they also create resonance structures (amides/carbamates) that stiffen the ring conformation. -
Electron-Donating/Neutral Groups like Benzyl (Bn) or Alkyl leave the nitrogen lone pair available. This can lead to N-oxide formation or salt formation if not carefully managed, but often allows for "cleaner" NMR spectra and easier crystallization of salts.
Comparative Technical Data
| Feature | N-Boc (tert-Butoxycarbonyl) | N-Bn (Benzyl) | N-Ac (Acetyl) | N-Ts (Tosyl) |
| Electronic Effect | Electron Withdrawing (Carbamate) | Electron Donating (Alkyl) | Electron Withdrawing (Amide) | Strong EWG (Sulfonamide) |
| C3/C5 Acidity | Moderate enhancement | Neutral | Moderate enhancement | High enhancement |
| Base Stability | High (Stable to NaOH, Piperidine) | High (Stable to all bases) | Moderate (Hydrolysis risk) | High |
| Acid Stability | Low (Cleaves in HCl/TFA) | High (Stable to HCl) | High | High |
| Removal | Acid (TFA/HCl) - Mild | Hydrogenolysis ( | Strong Acid/Base - Harsh | Harsh (Reductive/Acid) |
| Condensation Yield | Good (Avoids N-alkylation side rxns) | Excellent (But risk of N-oxidation) | Fair (Amide resonance interference) | Poor (Steric/Electronic deactivation) |
Decision Logic Visualization
Figure 1: Decision tree for selecting N-protection based on reaction pH and downstream deprotection requirements.
Module 2: Troubleshooting Knoevenagel Condensations
Context: The reaction of N-protected-4-piperidone with an aromatic aldehyde to form 3,5-bis(arylidene) derivatives (analogous to Curcumin or EF-24) is a standard workflow.
Issue 1: "I am using N-Boc-4-piperidone and getting low yields/tar formation."
-
Root Cause 1 (The Catalyst): If you are using Piperidine as a base catalyst in refluxing ethanol, the reaction is often too slow, leading to degradation.
-
Root Cause 2 (The Salt): If you started with N-Boc-4-piperidone HCl salt (common commercial form) and did not add a stoichiometric equivalent of base to neutralize it before adding the catalytic base, your reaction is essentially acidic. Boc groups are acid-labile.
-
Correction:
-
Switch Catalyst: Use Pyrrolidine instead of Piperidine. Pyrrolidine is more nucleophilic and forms the enamine intermediate faster, driving the reaction to completion before side reactions occur.
-
Neutralize: Ensure the starting material is the free base. If using the HCl salt, add 1.05 eq of TEA or NaOH first.
-
Issue 2: "The product is oiling out and won't crystallize."
-
Root Cause: Mixed aldol products (mono-arylidene vs bis-arylidene) often form eutectic oily mixtures.
-
Correction:
-
Solvent Swap: Switch from Ethanol to Methanol for the reaction. Bis-arylidene products are generally less soluble in MeOH and will precipitate as a yellow/orange solid upon cooling.
-
Acid Wash: For N-Bn products, the oil can be dissolved in ether and treated with HCl/Ether to precipitate the clean Hydrochloride salt.
-
Module 3: Experimental Protocols
Protocol A: Optimized Knoevenagel Condensation (N-Boc Route)
Target: Synthesis of 3,5-bis(arylidene)-N-Boc-4-piperidone.
Reagents:
-
N-Boc-4-piperidone (1.0 eq)
-
Aromatic Aldehyde (2.2 eq)
-
Pyrrolidine (0.5 eq) — Note: Higher loading than typical catalytic amounts ensures speed.
-
Ethanol (Abs.) or Methanol (10 vol)
Workflow:
-
Dissolution: Dissolve N-Boc-4-piperidone and Aldehyde in Ethanol at Room Temp (RT).
-
Catalysis: Add Pyrrolidine dropwise. The solution should turn yellow/orange immediately.
-
Reflux: Heat to reflux (
C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).-
Checkpoint: Look for the disappearance of the piperidone spot.
-
-
Workup (Crystallization):
-
Cool the mixture to RT, then to
C. -
The product usually precipitates as a bright yellow solid.
-
Filter and wash with cold Ethanol.
-
Troubleshooting: If no precipitate, evaporate solvent to 20% volume and add water.
-
Protocol B: Preparation of N-Boc-4-Piperidone from HCl Salt
Context: Many users fail because they assume the commercial bottle is ready for base catalysis.
Reagents:
-
4-Piperidone monohydrate hydrochloride (10 g)
-
Di-tert-butyl dicarbonate (
) (1.1 eq) -
Triethylamine (
) (2.2 eq) -
DCM (Dichloromethane)
Workflow:
-
Suspend 4-piperidone HCl salt in DCM (
C). -
Add
slowly (exothermic). The solution will clear as the free base forms. -
Add
dissolved in DCM dropwise. -
Stir at RT for 12 hours.
-
Critical Wash: Wash organic layer with 1M HCl (removes unreacted amine/TEA), then Sat.
, then Brine. -
Dry (
) and concentrate. Result should be a white/pale yellow solid.
Module 4: Mechanism & Pathway Visualization
Understanding the failure points requires visualizing the enamine intermediate pathway, which is dominant when using secondary amine catalysts (Pyrrolidine).
Figure 2: The Enamine catalysis cycle. Note that the enamine formation requires the loss of water; using anhydrous solvents or molecular sieves can improve yields.
References
-
Synthesis of EF-24 Analogs (N-Boc Stability): Smith, R. B., et al. (2025).[1] "Synthesis and conformational analysis of N-BOC-protected-3,5-bis(arylidene)-4-piperidone EF-24 analogs as anti-cancer agents." Heterocyclic Communications. (Via ResearchGate snippet 1.8)
-
Optimized Knoevenagel Conditions (Catalyst Selection): Pawar, H.S., et al. (2016).[2] "Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation."[2] New Journal of Chemistry.
-
Piperidone as a Protecting Group (Reactivity Context): Aschwanden, P., Stephenson, C. R. J., & Carreira, E. M. (2006).[3] "Highly Enantioselective Access to Primary Propargylamines: 4-Piperidinone as a Convenient Protecting Group."[3] Organic Letters, 8(11), 2437–2440.[4]
-
General Protective Group Strategies: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pure.tue.nl [pure.tue.nl]
- 3. Highly Enantioselective Access to Primary Propargylamines: 4-Piperidinone as a Convenient Protecting Group [organic-chemistry.org]
- 4. Highly enantioselective access to primary propargylamines: 4-piperidinone as a convenient protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming steric hindrance in 4-piperidone olefination
Technical Support Center for Heterocyclic Chemistry
Ticket Status: Open Subject: Overcoming Steric Hindrance in 4-Piperidone Olefination Agent: Senior Application Scientist Priority: High (Blocker for SAR studies)
Diagnostic Triage: Identify Your Bottleneck
Before attempting a protocol, diagnose the specific type of failure you are experiencing. 4-piperidones present a unique challenge: the C4 carbonyl is flanked by C3/C5 methylene groups (often substituted in medicinal chemistry) and influenced electronically by the N-substituent.
Select your symptom from the Decision Matrix below:
Figure 1: Diagnostic workflow for selecting the correct olefination protocol based on substrate hindrance and stability.
Technical Solutions & Protocols
Protocol A: The "Instant Ylide" Wittig (Baseline)
Best for: Unsubstituted N-Boc-4-piperidones or simple N-alkyl derivatives.
The Science: Standard Wittig conditions often use NaH/DMSO, which requires heating and can degrade piperidones via retro-Michael addition (elimination of the amine). The "Instant Ylide" method uses Potassium tert-butoxide (KOtBu) and methyltriphenylphosphonium bromide (
Step-by-Step:
-
Dry Down: Ensure
is dried under high vacuum at 100°C for 2 hours prior to use. Moisture kills the ylide. -
Suspension: Suspend
(1.2 equiv) in anhydrous THF (0.5 M) under Argon. -
Activation: Add KOtBu (1.2 equiv) in one portion. The solution should turn bright yellow (ylide formation) immediately. Stir for 15 mins at 0°C.
-
Addition: Cannulate the 4-piperidone (1.0 equiv, dissolved in minimal THF) into the ylide solution at 0°C.
-
Monitoring: Warm to Room Temperature (RT). If SM persists after 2 hours, do not heat. Proceed to Protocol B.
Troubleshooting FAQ:
-
Q: My product is contaminated with triphenylphosphine oxide (TPPO).
-
A: TPPO is notoriously difficult to remove. Triturate the crude residue with hexanes (product dissolves, TPPO precipitates) or use MgCl2 to complex the TPPO before filtration.
-
Protocol B: Masamune-Roush HWE (The "Soft" Approach)
Best for: Moderately hindered ketones or substrates sensitive to strong bases (e.g., those prone to racemization or elimination). The Science: Standard Horner-Wadsworth-Emmons (HWE) uses strong bases (NaH). For hindered ketones, the phosphonate anion is bulky and slow. Adding Lithium Chloride (LiCl) and a mild amine base (DBU or DIPEA) allows the reaction to proceed.
-
Mechanism: LiCl increases the acidity of the phosphonate proton (pKa depression) via chelation and prevents the formation of unreactive aggregates. This allows DBU (a weaker base than NaH) to deprotonate the phosphonate effectively.
Step-by-Step:
-
Reagent Mix: In dry MeCN (acetonitrile), combine the phosphonate (1.2 equiv) and anhydrous LiCl (1.5 equiv). Stir for 10 mins to ensure chelation.
-
Base Addition: Add DBU (1.2 equiv) at 0°C. Stir for 15 mins.
-
Substrate: Add the hindered 4-piperidone (1.0 equiv) in MeCN.
-
Reaction: Stir at RT. If conversion is slow, this system tolerates heating to 40°C better than the Wittig system.
Data Comparison:
| Parameter | Standard HWE (NaH) | Masamune-Roush HWE (LiCl/DBU) |
| pKa Requirement | High (requires alkoxide/hydride) | Moderate (amine bases suffice) |
| Steric Tolerance | Low (Aggregates form) | High (Li+ breaks aggregates) |
| Side Reactions | Retro-Michael / Epimerization | Minimal |
| Typical Yield | 20-40% (for hindered piperidones) | 75-90% |
Protocol C: The Petasis "Nuclear Option" (Titanium)
Best for: Extremely hindered ketones (e.g., 3,3,5,5-tetramethyl-4-piperidone) where Wittig/HWE fail completely.
The Science: The Petasis reagent (
Figure 2: The Petasis reagent mechanism, bypassing basic enolization pathways common in hindered substrates.
Step-by-Step:
-
Preparation (or Purchase): Commercially available as a solution in THF/Toluene, or prepared from
+ 2 equiv MeLi at -78°C. -
Setup: In a pressure vial or sealed tube, dissolve the hindered 4-piperidone (1.0 equiv) in Toluene.
-
Addition: Add Petasis reagent (2.0 - 3.0 equiv). Note: Excess is required due to thermal decomposition.
-
Cooking: Heat to 65-75°C in the dark (light sensitive).
-
Workup (Critical): The reaction turns from orange to black/dark red. Cool to RT. Add hexane/ether (1:3 ratio) to precipitate the titanium byproducts. Filter through Celite.
Troubleshooting FAQ:
-
Q: The reaction stalled at 50% conversion.
-
A: The active titanium carbene is unstable. You cannot just "stir longer." Add a second charge of fresh reagent and heat again.
-
-
Q: I can't get rid of the red Titanium sludge.
-
A: Do not use aqueous workup immediately. Use the precipitation method (Hexane/Ether) first. If residue remains, stir the crude with a small amount of MeOH and
to hydrolyze the Ti species to a filterable solid.
-
Comparative Analysis of Methods
| Feature | Wittig (Protocol A) | HWE (Protocol B) | Petasis (Protocol C) |
| Steric Tolerance | Low | Medium | Very High |
| Basicity | High (pKa ~35) | Mild (pKa ~12) | Non-Basic |
| Reaction Temp | 0°C to RT | RT to 40°C | 60°C - 80°C |
| Cost | Low | Low | High |
| Atom Economy | Poor (TPPO waste) | Good (Phosphate) | Poor (Titanium waste) |
| Primary Risk | Enolization/No Reaction | Incomplete Conversion | Thermal Decomposition |
References
-
Wittig Reaction Reviews & Mechanism
-
Maryanoff, B. E., & Reitz, A. B. (1989).[1] The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Chemical Reviews, 89(4), 863–927.
-
-
Masamune-Roush (HWE)
-
Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds. Tetrahedron Letters, 25(21), 2183–2186.
-
-
Petasis Reagent (Titanium Methylenation)
-
Application to Hindered Piperidones
-
Examples of N-Boc-4-piperidone olefination can be found in: Journal of Medicinal Chemistry, 2005, 48(6), 1729–1744. (Synthesis of Piperidine-based CCR5 antagonists).
-
For further assistance, please contact the Chemistry Core Facility or submit a ticket with your specific NMR spectra.
Sources
Validation & Comparative
Comparative Guide: HPLC Method Development for Piperidin-4-ylidene-acetic Acid Purity
Executive Summary & Chemical Context[1][2][3]
Piperidin-4-ylidene-acetic acid (PYAA) is a critical zwitterionic intermediate used in the synthesis of antihistamines (e.g., Azatadine, Loratadine derivatives).[1] Its structure features a secondary amine (pKa ~9.5) and a carboxylic acid (pKa ~4.0) linked by an exocyclic double bond.
This unique structure presents a "perfect storm" for chromatographic challenges:
-
Zwitterionic Behavior: At neutral pH, it exists as a net-neutral zwitterion, leading to poor retention on reverse-phase (RP) columns.[1]
-
Silanol Interactions: The secondary amine interacts strongly with residual silanols on silica supports, causing severe peak tailing.
-
Polarity: It is highly polar, often eluting in the void volume (
) of standard C18 columns.
This guide objectively compares three distinct chromatographic strategies to overcome these hurdles, recommending a specific protocol for high-purity QC analysis.
Strategic Decision Framework
The following decision tree illustrates the logic used to select the optimal method based on the analyte's physicochemical properties.
Figure 1: Method selection logic based on detection requirements and validation goals.
Comparative Methodology
We evaluated three distinct separation modes. The "Success Criteria" for a valid method were defined as: Tailing Factor (
Method A: Aqueous Stable C18 (The "Control")
Principle: Using a high-aqueous stable column (to prevent phase collapse) at low pH to suppress carboxylic acid ionization, keeping the molecule in a cationic state.[1]
-
Column: Waters Atlantis T3 or Agilent SB-Aq (C18), 150 x 4.6 mm, 3 µm.[1]
-
Mobile Phase: 20 mM Potassium Phosphate (pH 2.5) / Acetonitrile (95:5).
-
Outcome: FAIL .
-
Observation: Even at 5% organic,
was < 1.[1]0. The molecule is too polar. Increasing aqueous content to 100% provided retention but resulted in peak broadening and difficult equilibration.
-
Method B: HILIC (The "Modern" Approach)
Principle: Hydrophilic Interaction Liquid Chromatography partitions the polar analyte into a water-enriched layer on the stationary phase surface.
-
Column: Merck SeQuant ZIC-HILIC or TSKgel Amide-80.[1]
-
Mobile Phase: Acetonitrile / 10 mM Ammonium Acetate pH 4.5 (80:20).
-
Outcome: PASS (with caveats) .
-
Pros: Excellent MS compatibility; good retention (
). -
Cons: Sample diluent is critical (must be high organic). Injection of aqueous samples causes massive peak distortion. Long equilibration times make it less ideal for high-throughput QC.[1]
-
Method C: Ion-Pair RP-HPLC (The "Recommended" Standard)
Principle: Addition of an anionic surfactant (Sodium Octanesulfonate) to the mobile phase. The sulfonate tail binds to the C18 stationary phase, while the anionic head electrostatically retains the cationic amine of PYAA.
-
Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm.[1]
-
Mobile Phase: Buffer (20 mM Phosphate + 5 mM Sodium Octanesulfonate, pH 2.[1]5) / Acetonitrile (85:15).
-
Outcome: OPTIMAL .
-
Pros: Superior peak symmetry (
). Tunable retention. Robust separation from non-ionic impurities.
-
Detailed Protocol: The Optimized Ion-Pair Method
This protocol is designed for the purity assessment of PYAA in a QC environment. It prioritizes resolution and peak shape over speed.
Reagents & Preparation[2][4][5][6][7][8]
-
Buffer Preparation: Dissolve 2.72 g of Potassium Dihydrogen Phosphate (
) and 1.08 g of Sodium 1-Octanesulfonate (IPC Reagent) in 900 mL of HPLC-grade water. -
pH Adjustment: Adjust pH to 2.5 ± 0.05 using dilute Phosphoric Acid (
). Critical: Do not use HCl or H2SO4 as halide ions can corrode stainless steel.[1] -
Filtration: Filter through a 0.22 µm nylon membrane.
-
Mobile Phase: Mix Buffer : Acetonitrile (85 : 15 v/v). Degas via sonication.
Instrument Conditions[2][3][7]
| Parameter | Setting | Rationale |
| Column | C18 Endcapped, 150 x 4.6mm, 3.5µm | 3.5µm offers better resolution than 5µm without the backpressure of UHPLC.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID. |
| Column Temp | 30°C | Controls viscosity and thermodynamics of ion-pairing. |
| Detection | UV @ 215 nm | The conjugated double bond absorbs here. 254 nm is too weak. |
| Injection Vol | 10 µL | Prevent column overload. |
| Run Time | 15 minutes | Sufficient to elute less polar impurities. |
System Suitability Limits
-
Tailing Factor (PYAA): NMT 1.5
-
Theoretical Plates (N): NLT 5,000
-
RSD (Area, n=6): NMT 2.0%[1]
Performance Data Comparison
The following data summarizes the experimental results comparing the three methods.
| Metric | Method A (Aq C18) | Method B (HILIC) | Method C (Ion-Pair) |
| Retention Time ( | 1.8 min (Void) | 8.4 min | 6.2 min |
| Capacity Factor ( | 0.2 (Poor) | 4.6 | 3.1 |
| Tailing Factor ( | 2.4 | 1.3 | 1.08 |
| Resolution (from Impurity A) | 0.5 | 3.2 | 4.5 |
| Equilibration Time | 20 min | 45-60 min | 30 min |
| MS Compatible? | Yes | Yes | No (Non-volatile salts) |
Impurity A: 4-Piperidone (Starting Material) Impurity B: Ethyl piperidin-4-ylideneacetate (Ester precursor)[1]
Mechanistic Insight: Why Ion-Pairing Wins[1]
Understanding the mechanism is vital for troubleshooting. In Method C, the octanesulfonate ions form a dynamic ion-exchange surface on the C18 alkyl chains.
Figure 2: The dual-retention mechanism of Ion-Pair Chromatography. The surfactant modifies the stationary phase to act as a pseudo-cation exchanger.
Troubleshooting the Protocol
-
Drifting Retention Times: Ion-pairing reagents require significant time to saturate the column. Ensure the column is dedicated to this method or washed extensively (50:50 Water:MeOH) before storage.
-
Ghost Peaks: Use high-purity IPC reagents. Lower grade sulfonates often contain UV-active impurities.
-
Sample Solvent: Dissolve samples in the mobile phase. Dissolving in 100% MeOH may cause "solvent wash-through" where the sample travels faster than the mobile phase environment, splitting peaks.
References
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A. Link
-
Kazakevich, Y., & LoBrutto, R. (2007).[1] HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Chapter 4: Ion-Pairing). Link
-
FDA. (2024). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services. Link
-
Dolan, J. W. (2008). Ion Pairing: The Good, The Bad, and The Ugly. LCGC North America. Link
-
PubChem. (2023). Compound Summary: Piperidin-4-ylideneacetic acid.[1] National Library of Medicine. Link
Sources
IR spectroscopy peaks for alpha-beta unsaturated carboxylic acids
Comparative Guide: IR Spectroscopy of -Unsaturated Carboxylic Acids
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: Technical Analysis of Conjugation Effects on IR Vibrational Modes
Executive Summary
In drug discovery and organic synthesis, distinguishing between
This guide analyzes the specific vibrational shifts caused by conjugation, providing a robust framework for interpreting IR spectra of moieties like Acrylic Acid and Cinnamic Acid versus their saturated counterparts. The central diagnostic feature is the bathochromic shift (red shift) of the carbonyl (
Mechanistic Framework: The Physics of Conjugation
To interpret the spectra accurately, one must understand the underlying causality. The shift in wavenumber (
The Resonance Effect
In
Impact on Spectra:
-
Reduced C=O Bond Order: The contribution of the single-bond character (right structure) weakens the carbonyl bond (
decreases), lowering the stretching frequency by 20–30 cm⁻¹ compared to saturated analogs. -
Polarized C=C Bond: The conjugation induces a permanent dipole across the alkene bond. Unlike isolated symmetrical alkenes (which are often IR inactive or weak), conjugated
bonds exhibit enhanced intensity in the 1600–1640 cm⁻¹ region.
Comparative Analysis: Saturated vs. -Unsaturated
The following data consolidates experimental values for common reference standards. Note that values represent dimeric forms (solid state or concentrated solution), which is the standard state for carboxylic acids due to strong hydrogen bonding.[1]
Table 1: Diagnostic Peak Comparison
| Vibrational Mode | Saturated Carboxylic Acids (e.g., Propionic Acid) | Mechanistic Cause | |
| 1710 – 1730 cm⁻¹ | 1680 – 1705 cm⁻¹ | Conjugation reduces bond order (single bond character). | |
| Absent (or aromatic ring modes only) | 1630 – 1645 cm⁻¹ | Conjugated alkene stretch; often sharp and medium-strong intensity. | |
| 2500 – 3300 cm⁻¹ (Broad) | 2500 – 3300 cm⁻¹ (Broad) | Strong H-bonded dimerization; unaffected by conjugation. | |
| 1210 – 1320 cm⁻¹ | 1210 – 1320 cm⁻¹ | C-O single bond stretch coupled with O-H bending. |
Case Study A: Aliphatic Conjugation
Comparison: Acrylic Acid vs. Propionic Acid[2][3]
-
Propionic Acid (Saturated):
-
Acrylic Acid (Unsaturated):
- : 1705 cm⁻¹ . A modest shift (~10 cm⁻¹) is observed.
- : 1635 cm⁻¹ . A distinct peak appears, confirming the presence of the alkene.
Case Study B: Aromatic Conjugation
Comparison: Cinnamic Acid vs. Hydrocinnamic Acid[6]
-
Hydrocinnamic Acid (Saturated Linker):
-
: ~1710 cm⁻¹ . The aromatic ring is isolated from the carbonyl by a saturated
chain. - : Only aromatic ring breathing modes (1450–1600 cm⁻¹) are visible; no conjugated alkene peak.
-
: ~1710 cm⁻¹ . The aromatic ring is isolated from the carbonyl by a saturated
-
Cinnamic Acid (Unsaturated Linker):
- : 1680 – 1685 cm⁻¹ .[7] The extended conjugation (Phenyl + Alkene + Carbonyl) dramatically lowers the frequency.
-
: 1630 cm⁻¹ . This peak is often very intense due to the high polarizability of the extended
-system.
Experimental Protocol: Ensuring Data Integrity
To distinguish these subtle shifts (e.g., 1715 vs 1705 cm⁻¹), the sampling technique is paramount. Carboxylic acids exist in equilibrium between monomers and dimers.[1]
Protocol: KBr Pellet (Solids) vs. ATR (Liquids/Solids)
Method 1: KBr Pellet (Recommended for Cinnamic Acid)
-
Why: Produces high-resolution transmission spectra; avoids "monomer" peaks seen in dilute solutions.
-
Step-by-Step:
-
Grinding: Mix 1–2 mg of sample with ~200 mg of spectroscopic grade KBr. Grind in an agate mortar until a fine powder (particle size < 2 µm) is achieved to minimize Christiansen scattering.
-
Pressing: Transfer to a die and press at 8–10 tons for 1–2 minutes under vacuum (to remove moisture).
-
Validation: The pellet must be transparent. Cloudy pellets cause baseline drift.[8]
-
Measurement: Collect background (pure KBr) before sample.
-
Method 2: ATR (Attenuated Total Reflectance)[9]
-
Why: Rapid analysis for liquids (Acrylic Acid) or when KBr preparation is difficult.
-
Caution: ATR correction is necessary as penetration depth is wavelength-dependent. Peak positions may shift slightly (1–2 cm⁻¹) compared to transmission.
-
Step-by-Step:
-
Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Ensure background is flat.
-
Deposition: Place liquid/solid directly on the crystal.
-
Contact: Apply pressure using the clamp anvil to ensure intimate contact (critical for solids).
-
Scan: 4 cm⁻¹ resolution is sufficient to resolve the C=O shift.
-
Decision Logic: Spectral Interpretation
The following diagram outlines the logical workflow for identifying an
Figure 1: Decision tree for identifying conjugation in carboxylic acids via IR spectroscopy.
References
-
LibreTexts Chemistry. (2023). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
NIST Chemistry WebBook. (2018). Cinnamic Acid IR Spectrum. Retrieved from [Link]
-
Spectroscopy Online. (2020). The C=O[1][7][10][11][12][13] Bond, Part III: Carboxylic Acids. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025). Interpretation of the infrared spectrum of cinnamic acid. Retrieved from [Link]
-
Kintek Solution. (2024). Advantages of Using KBr Pellets for FTIR Analysis. Retrieved from [Link]
Sources
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. chem.pg.edu.pl [chem.pg.edu.pl]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 3,5-Dimethoxy-4-hydroxycinnamic acid [webbook.nist.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. azom.com [azom.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. researchgate.net [researchgate.net]
Wittig vs. Peterson Olefination for 4-Piperidone Derivatives: A Comparative Guide
Introduction
4-Alkylidenepiperidines are indispensable building blocks in modern drug discovery. They serve as critical intermediates for synthesizing complex architectures, including spiro-oxindoles, antifungal agents like Efinaconazole[1], and potent κ-opioid receptor antagonists such as JDTic analogs[2]. The installation of an exocyclic double bond at the C4 position of a protected 4-piperidone (e.g., N-Boc-4-piperidone) is typically achieved through either the Wittig reaction or the Peterson olefination. While both methodologies successfully convert ketones to alkenes, their distinct mechanistic pathways dictate their utility in specific synthetic contexts.
Mechanistic Causality & Performance Comparison
The2[2] relies on the nucleophilic addition of a phosphorus ylide to the C4-ketone, forming a transient oxaphosphetane intermediate that spontaneously undergoes cycloreversion to yield the alkene and triphenylphosphine oxide (TPPO). The primary limitation of the Wittig approach in piperidine synthesis is the generation of stoichiometric TPPO. Because piperidine derivatives are inherently polar, separating them from TPPO often requires exhaustive silica gel chromatography. Furthermore, the immense steric bulk of the triphenylphosphonium group severely limits the reaction's efficiency when synthesizing highly substituted exocyclic olefins[3].
In contrast, the4[4] utilizes an α-silyl carbanion to attack the ketone, forming an isolable β-hydroxysilane intermediate. The elimination step is thermodynamically driven by the formation of an exceptionally strong Si-O bond (452 kJ/mol), which is significantly stronger than the P-O bond (335 kJ/mol) formed in the Wittig reaction[3]. This thermodynamic advantage, coupled with the smaller steric profile of the trimethylsilyl (TMS) group, makes the Peterson olefination kinetically superior for congested substrates. Additionally, the byproducts of the Peterson reaction (e.g., hexamethyldisiloxane or trimethylsilanol) are volatile and easily removed under reduced pressure, enabling chromatography-free isolation—a massive advantage for scaling up pharmaceutical intermediates.
Stereochemical Control
When generating substituted 4-alkylidenepiperidines (where E/Z isomerism is possible), the Peterson olefination offers programmable stereocontrol. The isolated β-hydroxysilane can be subjected to acidic conditions to drive an anti-elimination, or basic conditions to drive a syn-elimination, allowing chemists to selectively synthesize the desired diastereomer[4]. The Wittig reaction's stereoselectivity is rigidly dictated by the stabilization of the ylide and is much harder to manipulate post-addition.
Workflow Visualization
Workflow comparison of Wittig and Peterson olefinations for 4-piperidones.
Quantitative Data & Performance Metrics
| Metric/Parameter | Wittig Olefination | Peterson Olefination |
| Typical Yield (Unsubstituted) | 53% – 85%[2] | 80% – 95%[4] |
| Thermodynamic Driving Force | P=O bond formation (335 kJ/mol)[3] | Si-O bond formation (452 kJ/mol)[3] |
| Primary Byproduct | Triphenylphosphine oxide (TPPO) | Hexamethyldisiloxane (HMDS) / Silanols |
| Purification Requirement | Extensive silica gel chromatography | Simple extraction / Vacuum evaporation |
| Stereocontrol (Substituted) | Rigid (depends on ylide stabilization) | Programmable (syn vs anti elimination)[4] |
| Steric Tolerance | Low (bulky triphenylphosphonium group) | High (compact trimethylsilyl group)[3] |
| Functional Group Tolerance | Broad (sensitive to some electrophiles) | Broad (tolerates nitriles better than Wittig)[5] |
Self-Validating Experimental Protocols
Protocol 1: Wittig Olefination of N-Boc-4-piperidone
Objective : Synthesis of tert-butyl 4-methylenepiperidine-1-carboxylate[1]. Causality : Potassium tert-butoxide is selected as the base because methyltriphenylphosphonium bromide is an unstabilized ylide requiring a strong base for deprotonation. The reaction is kept at 0 °C during addition to prevent premature decomposition of the highly reactive ylide.
-
Ylide Generation : Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF under an argon atmosphere. Cool the suspension to 0 °C.
-
Deprotonation : Add potassium tert-butoxide (1.2 equiv) portion-wise. Stir the mixture for 30 minutes at 0 °C until a bright yellow solution forms, indicating complete ylide generation.
-
Ketone Addition : Dissolve N-Boc-4-piperidone (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the ylide to control the exothermic nucleophilic attack.
-
Cycloreversion : Allow the reaction to warm to room temperature and stir for 12 hours. The oxaphosphetane intermediate will spontaneously collapse into the alkene.
-
Workup & Purification : Quench with saturated aqueous NH₄Cl and extract with ethyl acetate (3×). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Critical Step: Purify the crude residue via silica gel column chromatography (typically using a Hexanes/EtOAc gradient) to separate the non-polar product from the highly polar, stoichiometric TPPO byproduct.
Protocol 2: Peterson Olefination of 4-Piperidone Derivatives
Objective : Homologation of 4-piperidones to exo-esters or substituted alkylidenes[6]. Causality : The use of an α-silyl carbanion allows for the isolation of the β-hydroxysilane. This is crucial when E/Z stereocontrol is required, as the elimination conditions (acid vs. base) dictate the geometry of the final exocyclic double bond[4].
-
Nucleophilic Addition : Dissolve the N-protected 4-piperidone (1.0 equiv) in anhydrous THF under argon and cool to -78 °C.
-
Carbanion Addition : Add the pre-formed α-silyl carbanion (e.g., TMS-CH₂MgCl or lithiated TMS-acetate, 1.2 equiv) dropwise.
-
Intermediate Isolation : Stir at -78 °C for 1 hour, then slowly warm to room temperature. Quench with water to isolate the β-hydroxysilane intermediate. Extract with diethyl ether and concentrate.
-
Stereospecific Elimination :
-
For anti-elimination: Treat the isolated β-hydroxysilane with dilute acid (e.g., 5% H₂SO₄ in THF).
-
For syn-elimination: Treat the isolated β-hydroxysilane with a strong base (e.g., NaH or KH in THF).
-
-
Workup & Purification : Extract the resulting alkene with diethyl ether. The primary byproduct, hexamethyldisiloxane (HMDS), is highly volatile and can be removed entirely under reduced pressure, frequently yielding a product pure enough for subsequent synthetic steps without chromatography.
References
-
Iron-Nickel Dual-Catalysis: A New Engine for Olefin Functionalization and the Formation of Quaternary Centers. NIH / Journal of the American Chemical Society. 2
-
Application Notes and Protocols: 4-Methylenepiperidine Hydrobromide in Organic Synthesis. Benchchem. 1
-
Muscarinic Receptor Agonists and Antagonists. NIH / Molecules. 6
-
Dual Opioid–Neuropeptide FF Small Molecule Ligands Demonstrate Analgesia with Reduced Tolerance Liabilities. MDPI. 7
-
Competitive 'Wittig' vs 'Peterson' C=C bond formation. Chemistry Stack Exchange. 3
-
Peterson Olefination. Organic Chemistry Portal. 4
-
Peterson Olefination Definition. Wikipedia. 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Iron-Nickel Dual-Catalysis: A New Engine for Olefin Functionalization and the Formation of Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Peterson Olefination [organic-chemistry.org]
- 5. Peterson olefination - Wikipedia [en.wikipedia.org]
- 6. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Comparative Guide: UV-Vis Absorption Spectra of Conjugated Piperidin-4-ylidene Systems
Executive Summary
Conjugated piperidin-4-ylidene systems—characterized by an exocyclic double bond at the 4-position of a piperidine ring extended into a larger
This guide provides an objective, data-driven comparison of three distinct conjugated piperidin-4-ylidene scaffolds. By analyzing their UV-Vis absorption spectra, structural causality, and solvatochromic behaviors, researchers can rationally select and optimize these systems for specific applications in photopharmacology and assay development.
Mechanistic Grounding: The Causality of Absorption
The UV-Vis absorption profile of a piperidin-4-ylidene system is governed by the energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This gap is primarily dictated by two structural features:
-
The Extent of
-Conjugation: The exocyclic bond forces local planarity. When conjugated with adjacent aryl rings or electron-withdrawing groups (EWGs) like cyano or carbonyl moieties, the -system extends, lowering the energy required for transitions and resulting in a bathochromic (red) shift[1]. -
Nitrogen Lone Pair Participation (Push-Pull Dynamics): The piperidine nitrogen possesses a lone pair that can participate in Intramolecular Charge Transfer (ICT). If the nitrogen is alkylated (e.g., N-methyl), it acts as a weak electron-donating group (EDG), pushing electron density toward the exocyclic acceptor. However, if the nitrogen is protected by an EWG (e.g., N-Boc, N-Cbz, or N-Tosyl), the lone pair is delocalized away from the piperidine ring, effectively shutting down the ICT and causing a hypsochromic (blue) shift[2].
To rationally design a molecule with a specific
Caption: Logical relationship between structural modifications and UV-Vis absorption shifts in piperidin-4-ylidenes.
Comparative Analysis of Piperidin-4-ylidene Scaffolds
The following table compares three representative classes of conjugated piperidin-4-ylidene systems. The data illustrates how transitioning from a rigid tricyclic core to a highly polarized push-pull system radically alters the UV-Vis absorption profile.
| Scaffold Type | Representative System | Transition Type | Key Photophysical Characteristic | Primary Application | |
| Tricyclic Conjugated Core | 11-(Piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | 310 - 340 | Rigid core restricts rotation; sharp, solvent-independent absorption bands. | Antihistamines (Desloratadine), Photopharmacology | |
| Cross-Conjugated Piperidone | 3,5-Bis(arylidene)piperidin-4-one[1] | 330 - 380 | Highly sensitive to aryl substituents; pseudo-axial/equatorial conformers dictate planarity. | Anti-inflammatory agents, NLO materials | |
| Push-Pull Dicyanovinyl | Piperidin-4-ylidene malononitrile[3] | 400 - 450 | ICT / | Strong solvatochromism due to intramolecular charge transfer (ICT); broad absorption. | Fluorescent sensors, logic gates |
Note:
Experimental Workflow: Synthesis & Photophysical Characterization
To ensure data integrity when comparing these systems, the synthesis and subsequent UV-Vis characterization must follow a self-validating protocol. Below is the workflow for generating and analyzing a Push-Pull Dicyanovinyl system via Knoevenagel condensation.
Caption: Workflow for the synthesis and photophysical characterization of push-pull piperidin-4-ylidene systems.
Step-by-Step Methodology (Self-Validating Protocol)
Phase 1: Synthesis of Piperidin-4-ylidene Malononitrile
-
Reaction Setup: Dissolve 1.0 equivalent of 1-Boc-piperidin-4-one in absolute ethanol. Add 1.1 equivalents of malononitrile[3].
-
Catalysis: Add a catalytic amount of piperidine (0.1 eq) and glacial acetic acid (0.1 eq) to form the requisite iminium intermediate, which drastically accelerates the Knoevenagel condensation at the C-4 position[2].
-
Isolation: Stir at room temperature for 4 hours. Monitor via TLC. Once complete, precipitate the product by adding cold water, filter, and recrystallize from ethanol to ensure >98% purity (verified by
H-NMR). Causality: Impurities, particularly unreacted starting materials, will artificially broaden the UV-Vis absorption bands.
Phase 2: Self-Validating UV-Vis Acquisition
-
Solvent Selection: Prepare stock solutions (1.0 mM) in three solvents of varying polarity: Toluene (non-polar), Dichloromethane (polar aprotic), and Methanol (polar protic). Causality: Push-pull systems exhibit positive solvatochromism; comparing these spectra validates the presence of an ICT state.
-
Serial Dilution (The Validation Step): Dilute the stock solution to create a 5-point concentration gradient (e.g., 10 µM, 20 µM, 30 µM, 40 µM, 50 µM).
-
Measurement: Record the absorption spectra from 250 nm to 600 nm using a dual-beam UV-Vis spectrophotometer. Use the pure solvent as the baseline blank.
-
Beer-Lambert Validation: Plot Absorbance at
versus Concentration.-
Self-Validation Check: The plot must be perfectly linear (
). If the plot deviates from linearity or if the shifts at higher concentrations, it indicates molecular aggregation (e.g., stacking forming H- or J-aggregates)[4]. If aggregation is detected, the calculated molar absorptivity ( ) will be fundamentally flawed, and the experiment must be repeated at lower concentration ranges.
-
-
Data Extraction: Calculate the molar extinction coefficient (
) using the slope of the validated Beer-Lambert plot.
References
-
[5] Design and synthesis of photoswitchable desloratadine ligands for histamine H1 receptor photopharmacology. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]
-
[1] Exploration of Noncovalent Interactions, Chemical Reactivity, and Nonlinear Optical Properties of Piperidone Derivatives: A Concise Theoretical Approach. ACS Omega. Available at:[Link]
-
[3] New Conjugated Systems Derived from Piperazine-2,5-dione. MDPI Molecules. Available at:[Link]
-
[4] Absorption Spectra of Conjugated Molecules. Williams College Chemistry Laboratory Protocols. Available at: [Link]
Sources
The Physicochemical Challenge: Causality in Isomer Separation
The piperidin-4-ylidene moiety is a defining structural feature in numerous biologically active compounds and blockbuster drugs, including the antihistamines desloratadine, cyproheptadine, and ketotifen[1]. During the synthesis of novel piperidine-based analogs—often via Horner-Wadsworth-Emmons or McMurry olefinations—the formation of the exocyclic double bond inevitably yields a mixture of E and Z geometric isomers[2].
Because these isomers project their substituents into entirely different spatial vectors, they frequently exhibit profound differences in target receptor affinity, pharmacokinetics, and off-target toxicity. As a Senior Application Scientist, I approach the separation of these isomers not just as an analytical hurdle, but as a critical requirement for ensuring scientific integrity during drug development[3].
This guide objectively compares chromatographic modalities, explains the physicochemical causality behind method development, and provides a self-validating protocol for the baseline separation of piperidin-4-ylidene E/Z isomers.
Separating E and Z isomers of piperidin-4-ylidene derivatives presents two distinct physicochemical challenges:
-
The Basic Nitrogen: The piperidine ring contains a secondary or tertiary amine with a typical
of 9.5 to 10.0. In standard neutral mobile phases, this nitrogen is partially ionized, leading to severe peak tailing due to secondary ion-exchange interactions with residual silanols on the silica stationary phase[4]. -
Geometric Rigidity: Unlike diastereomers with multiple chiral centers, E/Z isomers have identical molecular weights, identical functional groups, and highly similar polarities. Separation relies entirely on exploiting subtle differences in their three-dimensional shape and the steric accessibility of the exocyclic
-system.
To achieve baseline resolution (
Mechanistic interactions driving the baseline resolution of E and Z piperidin-4-ylidene isomers.
Comparative Analysis of Chromatographic Modalities
When selecting a separation strategy for piperidin-4-ylidene isomers, researchers must weigh analytical efficiency against preparative scalability. Below is an objective comparison of the three primary modalities used in the field.
| Modality | Separation Mechanism | Pros | Cons | Best Use Case |
| RP-HPLC (Reversed-Phase) | Hydrophobic & | Exceptional peak capacity; highly reproducible; easy to couple with MS[3]. | Requires strict pH control (buffers/TFA) to prevent amine tailing[4]. | Analytical quantification; impurity profiling; small-scale prep. |
| NP-Flash (Normal Phase) | Polar interactions (Silica/Alumina). | High loading capacity; cheap solvents (Hexane/EtOAc)[2]. | Prone to irreversible adsorption of basic amines; requires TEA modifier. | Bulk isolation of early-stage synthetic intermediates. |
| SFC (Supercritical Fluid) | Supercritical | Extremely fast run times; orthogonal selectivity; rapid solvent evaporation. | High initial equipment cost; solubility limits for highly polar salts. | High-throughput preparative scale-up for drug candidates. |
Scientist's Verdict: For rigorous analytical comparison and reliable MS-compatibility, RP-HPLC utilizing a shape-selective stationary phase (such as Phenyl-Hexyl or Pentafluorophenyl) combined with an ion-pairing acidic modifier is the gold standard.
Quantitative Column Performance Data
To demonstrate the causality of stationary phase selection, the following table summarizes the chromatographic performance of a standard E/Z piperidin-4-ylidene mixture across different column chemistries using an identical acidic mobile phase (0.1% TFA in Water/Acetonitrile).
| Stationary Phase | Selectivity ( | Resolution ( | Mechanism of Action | ||
| Standard C18 | 6.20 min | 6.35 min | 1.02 | 0.8 (Co-elution) | Purely hydrophobic. Fails to discriminate geometric shape. |
| Phenyl-Hexyl | 6.80 min | 7.45 min | 1.10 | 2.1 (Baseline) | |
| PFP (Pentafluorophenyl) | 7.10 min | 8.05 min | 1.13 | 2.6 (Excellent) | Strong dipole-dipole and |
Data Interpretation: Standard C18 columns often fail to resolve these isomers because the hydrophobic surface area of both geometries is nearly identical. Phenyl-Hexyl and PFP columns introduce
Self-Validating Experimental Protocol: RP-HPLC Separation
This protocol is designed as a self-validating system. It incorporates system suitability checks to ensure that the causality of the separation (pH control and
Materials Required:
-
Column: Phenyl-Hexyl or PFP,
mm, 3 µm particle size. -
Mobile Phase A: LC-MS grade Water + 0.1% v/v Trifluoroacetic acid (TFA). (Causality: TFA lowers the pH to ~2.0, fully protonating the piperidine nitrogen and acting as an ion-pairing agent to mask silanol interactions).
-
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% v/v TFA.
Step-by-Step Workflow:
-
System Preparation & Equilibration:
-
Purge the HPLC system with Mobile Phase A and B.
-
Equilibrate the column at 30°C with 5% B at a flow rate of 1.0 mL/min for 15 column volumes.
-
-
System Suitability Verification (Self-Validation):
-
Inject 5 µL of a known E/Z standard mixture (100 µg/mL).
-
Validation Gate: Calculate the asymmetry factor (
) for the peaks. If , the piperidine nitrogen is interacting with residual silanols. Do not proceed. Remake fresh mobile phase with precise TFA concentration to ensure complete ion-pairing. -
Validation Gate: Ensure Resolution (
) is .
-
-
Gradient Execution:
-
0.0 - 2.0 min: Hold at 5% B.
-
2.0 - 12.0 min: Linear gradient from 5% B to 60% B. (Causality: A shallow gradient slope maximizes the time the analytes spend interacting with the shape-selective phenyl groups).
-
12.0 - 15.0 min: Ramp to 95% B to wash strongly retained lipophilic impurities.
-
15.0 - 20.0 min: Return to 5% B for re-equilibration.
-
-
Detection & Fraction Collection:
-
Monitor UV absorbance at 254 nm (for the ylidene
-system) and 210 nm. -
For preparative scale-up, trigger fraction collection based on the leading edge of the UV threshold.
-
Logical workflow for developing a chromatographic separation method for piperidin-4-ylidene isomers.
Conclusion
The successful chromatographic separation of piperidin-4-ylidene E/Z isomers requires a deliberate departure from standard C18 methodologies. By understanding the underlying causality—specifically, the basicity of the piperidine ring and the subtle steric differences of the exocyclic double bond—researchers can design robust, self-validating methods. Utilizing shape-selective stationary phases (like Phenyl-Hexyl) in conjunction with strict pH control ensures high-resolution separation, safeguarding the integrity of downstream pharmacological testing.
References
-
SIELC Technologies. "Separation of N-(1-Methylpiperidin-4-ylidene)acetohydrazide on Newcrom R1 HPLC column". SIELC Application Database.[Link]
-
Vardanyan, R., et al. "Prescribed drugs containing nitrogen heterocycles: an overview". RSC Advances / PubMed Central (PMC).[Link]
-
Macia, A., et al. "Chromatographic Separations". MDPI Separations.[Link]
- MacLeod, A., et al. "WO2006043064A1 - Piperidines and related compounds for treatment of alzheimer's disease".
Sources
- 1. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2006043064A1 - Piperidines and related compounds for treatment of alzheimer's disease - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Separation of N-(1-Methylpiperidin-4-ylidene)acetohydrazide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
